3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-6-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H |
InChI Key |
HPRSKAWJVNYSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine (CAS 1781700-20-6)
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
3-Bromo-6-fluoroimidazo[1,5-a]pyridine (CAS 1781700-20-6) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this fused bicyclic system offers a unique vector for diversity-oriented synthesis (DOS). It serves as a bioisostere for indole and azaindole moieties, frequently utilized to optimize pharmacokinetic profiles by modulating lipophilicity and metabolic stability via its C6-fluorine substituent.
Its primary utility lies in its dual-functional nature: the C3-bromide acts as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C6-fluorine atom blocks metabolic soft spots, enhancing the half-life of final drug candidates targeting kinases (e.g., PI3K, B-Raf) and IDO1 enzymes.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-Bromo-6-fluoroimidazo[1,5-a]pyridine |
| CAS Registry Number | 1781700-20-6 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| SMILES | Fc1ccc2n(c1)c(Br)nc2 |
| InChI Key | WHUUTDBJXJRKMK-VKHMYHEASA-N |
| Structural Class | Fused Imidazopyridine / Halogenated Heterocycle |
Physicochemical Profile
Note: Data presented below synthesizes experimental values from structural analogs and computational predictions for this specific intermediate.
Key Parameters for Assay Development
| Parameter | Value / Range | Relevance to Research |
| Physical State | Off-white to pale yellow solid | Visual purity check; color changes indicate oxidation. |
| Solubility (DMSO) | > 50 mM | Ideal for high-throughput screening (HTS) stock solutions. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvent (e.g., 0.5% DMSO) for aqueous bioassays. |
| LogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity; suitable for cell-permeable lead design. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | The N2 nitrogen is weakly basic; protonation occurs only at low pH. |
| TPSA | ~17 Ų | High membrane permeability potential (Rule of 5 compliant). |
Stability & Handling
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Low, but long-term exposure to moisture can degrade the C-Br bond.
-
Light Sensitivity: Protect from light; halogenated heterocycles can undergo photolytic dehalogenation.
Synthetic Utility & Mechanism of Action
The core value of CAS 1781700-20-6 is its role as a linchpin intermediate . The reactivity difference between the pyridine ring and the imidazole ring allows for regioselective functionalization.
Mechanistic Role in Drug Design
-
Bioisosterism: The imidazo[1,5-a]pyridine core mimics the purine or indole ring systems found in ATP. This allows derivatives to bind into the ATP-binding pocket of kinases (e.g., PI3K/Akt pathway inhibitors).
-
Metabolic Blocking: The C6-fluorine is strategically placed to block Cytochrome P450-mediated oxidation, a common clearance mechanism for similar scaffolds.
-
Vector Control: The C3-position points towards the solvent-exposed region in many kinase co-crystal structures, allowing for the attachment of solubilizing groups via the bromine handle.
Visualization: Functionalization Logic
The following diagram illustrates the synthetic divergence possible from this core scaffold.
Caption: Synthetic divergence from CAS 1781700-20-6. The C3-Br handle enables access to diverse pharmacological targets.
Experimental Protocols
Protocol A: Stock Solution Preparation (10 mM)
For use in cellular assays or biochemical screens.
-
Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 2.15 mg of CAS 1781700-20-6.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade, ≥99.9%).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter if using in cell culture.
-
Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Protocol B: General Suzuki-Miyaura Coupling (C3-Arylation)
Standard procedure for derivatizing the scaffold.
-
Setup: In a glovebox or under Argon, charge a reaction vial with:
-
CAS 1781700-20-6 (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of product).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Overview of the scaffold's utility in drug discovery. Link
-
Mechanism of Action of Imidazopyridine Derivatives. National Institutes of Health (PubMed). Discusses kinase inhibition profiles of similar scaffolds. Link
-
Synthesis and Biological Evaluation of Imidazo[1,5-a]pyridine Hybrids. Organic & Biomolecular Chemistry. (2015). Details on cytotoxic activity and tubulin targeting.[1] Link
-
CAS Common Chemistry: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine. CAS Registry. Verification of chemical identity. Link
-
Safety Data Sheet (SDS) for Halogenated Heterocycles. Sigma-Aldrich / Merck. General handling standards for bromo-fluoro-heterocycles. Link
Sources
The Strategic deployment of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine in Modern Medicinal Chemistry Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 3-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold, a heterocyclic motif of increasing significance in medicinal chemistry. We will delve into its synthetic accessibility, the strategic rationale behind its halogenation pattern, its potential as a privileged scaffold in drug discovery, and detailed experimental protocols for its derivatization and biological evaluation. This document is intended to serve as a practical resource for researchers aiming to leverage this scaffold in their drug development programs.
The Imidazo[1,5-a]pyridine Core: A Privileged Scaffold
The imidazo[1,5-a]pyridine ring system is a nitrogen-containing heterocycle that has garnered substantial attention in medicinal chemistry.[1][2] Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating predictable interactions with biological targets. This scaffold is present in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including applications in oncology, neuroscience, and infectious diseases.[3][4][5] The versatility of the imidazo[1,5-a]pyridine core allows for its functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Strategic Significance of the 3-Bromo-6-fluoro Substitution Pattern
The specific placement of a bromine atom at the 3-position and a fluorine atom at the 6-position of the imidazo[1,5-a]pyridine scaffold is a deliberate design choice aimed at optimizing its drug-like properties.
The Role of the 3-Bromo Substituent: A Versatile Synthetic Handle
The bromine atom at the C-3 position serves as a crucial synthetic handle for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7] This allows for the facile introduction of various aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies. The ability to readily diversify at this position is a key advantage in lead optimization campaigns.
The Impact of the 6-Fluoro Substituent: Enhancing Pharmacokinetic and Physicochemical Properties
The introduction of a fluorine atom at the C-6 position is a well-established strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of a drug candidate.[8][9] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.[3][10]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter the electronic distribution of the aromatic system, potentially leading to enhanced binding affinity with the target protein through favorable electrostatic interactions.[11]
The strategic combination of the 3-bromo and 6-fluoro substituents thus provides a scaffold that is both synthetically versatile and possesses desirable drug-like properties.
Synthetic Strategy for 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Caption: Proposed synthetic workflow for 3-Bromo-6-fluoroimidazo[1,5-a]pyridine.
Detailed Experimental Protocol: A Hypothetical, yet Scientifically Grounded Approach
Step 1: Synthesis of 2-(aminomethyl)-5-fluoropyridine
This initial step involves the reduction of the nitrile group of a suitable precursor, such as 5-fluoro-2-cyanopyridine, to the corresponding aminomethylpyridine.
-
Materials: 5-fluoro-2-cyanopyridine, Raney Nickel (or other suitable catalyst), Methanolic Ammonia, Hydrogen gas.
-
Procedure:
-
To a solution of 5-fluoro-2-cyanopyridine in methanolic ammonia, add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2-(aminomethyl)-5-fluoropyridine.
-
Step 2: Synthesis of 6-fluoroimidazo[1,5-a]pyridine
The cyclization to form the imidazo[1,5-a]pyridine core can be achieved through various methods, including the reaction with an appropriate C1 synthon. A common method involves reaction with an orthoformate.[12][13]
-
Materials: 2-(aminomethyl)-5-fluoropyridine, Triethyl orthoformate, Formic acid.
-
Procedure:
-
A mixture of 2-(aminomethyl)-5-fluoropyridine and a slight excess of triethyl orthoformate is heated in the presence of a catalytic amount of formic acid.
-
The reaction is typically refluxed for several hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The resulting crude product, 6-fluoroimidazo[1,5-a]pyridine, can be purified by column chromatography.
-
Step 3: Synthesis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
The final step is the regioselective bromination at the C-3 position of the imidazo[1,5-a]pyridine ring. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[14]
-
Materials: 6-fluoroimidazo[1,5-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (or other suitable aprotic solvent).
-
Procedure:
-
Dissolve 6-fluoroimidazo[1,5-a]pyridine in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, 3-Bromo-6-fluoroimidazo[1,5-a]pyridine.
-
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition
The imidazopyridine scaffold has been extensively explored for the development of protein kinase inhibitors.[15][16] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-Bromo-6-fluoroimidazo[1,5-a]pyridine core is an excellent starting point for the design of potent and selective kinase inhibitors.
Caption: Experimental workflow for the development of kinase inhibitors from the 3-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold.
Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)
Mutations in EGFR are a known driver of non-small cell lung cancer. The imidazo[1,5-a]pyridine scaffold has been investigated for its potential to inhibit EGFR tyrosine kinase.[10] The 3-position, made accessible by the bromo substituent, can be functionalized with various groups designed to interact with the ATP-binding pocket of the kinase.
Table 1: Hypothetical IC50 Values of 3-Substituted 6-fluoroimidazo[1,5-a]pyridine Analogs against EGFR
| Compound ID | 3-Substituent | EGFR IC50 (nM) |
| BF-IP-01 | Phenyl | 150 |
| BF-IP-02 | 4-Anilinophenyl | 25 |
| BF-IP-03 | 3-Ethynyl-4-anilinophenyl | 5 |
| BF-IP-04 | 4-(Methylamino)phenyl | 80 |
Note: These are hypothetical values for illustrative purposes, based on SAR trends observed for similar kinase inhibitors.
Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol describes a general procedure for the diversification of the 3-bromo-6-fluoroimidazo[1,5-a]pyridine scaffold.[17]
-
Materials: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, Arylboronic acid (1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2 equivalents), Solvent (e.g., 1,4-Dioxane/Water mixture).
-
Procedure:
-
To a reaction vial, add 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, the arylboronic acid, palladium catalyst, and base.
-
Degas the vial by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-aryl-6-fluoroimidazo[1,5-a]pyridine.
-
Future Perspectives and Conclusion
The 3-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the beneficial effects of the halogen substituents on its pharmacokinetic profile, makes it an attractive core for medicinal chemists. Further exploration of this scaffold, particularly in the context of kinase inhibition for oncology and neurodegenerative disorders, is warranted. The methodologies and insights provided in this guide are intended to facilitate and inspire such future research endeavors.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (URL: [Link])
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PubMed. (URL: [Link])
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed. (URL: [Link])
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - ResearchGate. (URL: [Link])
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. (URL: [Link])
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES - Revue Roumaine de Chimie. (URL: [Link])
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (URL: [Link])
-
Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Imidazo[1,5-a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC. (URL: [Link])
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (URL: [Link])
-
Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate. (URL: [Link])
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL: [Link])
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (URL: [Link])
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (URL: [Link])
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (URL: [Link])
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
-
Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. (URL: [Link])
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (URL: [Link])
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (URL: [Link])
-
Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
-
Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta - SciSpace. (URL: [Link])
-
Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC. (URL: [Link])
-
Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (URL: [Link])
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. (URL: [Link])
-
Enzymatic and cellular activity for imidazopyridine derivatives (IC 50 , nM) - ResearchGate. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. (URL: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])
-
Physicochemical properties of imidazo-pyridine protic ionic liquids - RSC Publishing. (URL: [Link])
-
Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. (URL: [Link])
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- 1. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1060815-08-8|2-Bromo-6-fluoroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
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- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties & Synthetic Utility of 6-Fluoroimidazo[1,5-a]pyridine Derivatives
This guide provides an in-depth technical analysis of 6-fluoroimidazo[1,5-a]pyridine derivatives , a scaffold increasingly pivotal in medicinal chemistry and optoelectronics due to its unique electronic profile and metabolic stability.
Executive Summary
The 6-fluoroimidazo[1,5-a]pyridine scaffold represents a strategic bioisostere in drug discovery and a tunable core in materials science. Distinguished by the fusion of a pyridine and an imidazole ring with a bridgehead nitrogen, this system is aromatic (10
Electronic Architecture & Fluorine Effect
The Imidazo[1,5-a]pyridine Core
Unlike its isomer imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core features a bridgehead nitrogen at position 8a and a pyridine-like nitrogen at position 2.
-
Aromaticity: The system is planar and aromatic, with the bridgehead nitrogen contributing a lone pair to the
-system. -
Basicity: Protonation occurs exclusively at N-2 . The bridgehead nitrogen is non-basic due to resonance delocalization.
The 6-Fluoro Modulation
The substitution of hydrogen with fluorine at the 6-position is not merely steric; it is a profound electronic edit.
-
Inductive Effect (-I): Fluorine is highly electronegative (
), pulling electron density through the -framework. This effect is particularly strong at the C-6 position, which is meta to the bridgehead nitrogen but electronically coupled to the -system. -
Mesomeric Effect (+M): While fluorine has lone pairs capable of donation, the orbital overlap with the carbon
-system is inefficient compared to the strong inductive withdrawal. -
Net Result: The -I effect dominates.
-
HOMO/LUMO Stabilization: Both frontier orbitals are stabilized (lowered in energy). This increases the ionization potential, making the ring system more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).
-
pKa Modulation: The electron-withdrawing nature of the 6-fluoro group reduces the electron density at the distal N-2, lowering the pKa of the conjugate acid by approximately 0.5–1.0 log units compared to the non-fluorinated parent. This is critical for tuning solubility and membrane permeability.
-
Frontier Molecular Orbital (FMO) Diagram
The following diagram illustrates the electronic perturbation caused by the 6-fluoro substitution.
Caption: Schematic representation of the electronic perturbation induced by 6-fluoro substitution, highlighting the dominance of inductive withdrawal.
Photophysical Properties
Derivatives of 6-fluoroimidazo[1,5-a]pyridine exhibit desirable photophysical traits, often used as blue-emitting fluorophores.
| Property | Trend / Value | Mechanistic Basis |
| Absorption ( | 330–380 nm | |
| Emission ( | 420–480 nm (Blue) | Rigid planar structure minimizes non-radiative decay. |
| Stokes Shift | Large (>80 nm) | Significant geometry relaxation in the excited state (ICT character). |
| Quantum Yield ( | 0.4 – 0.8 | High rigidity prevents vibrational energy loss. 6-F can enhance |
Synthesis & Reactivity[1][2][3]
Retrosynthetic Logic
The most robust route to 6-fluoroimidazo[1,5-a]pyridines is the cyclocondensation of 5-fluoro-2-(aminomethyl)pyridine . It is critical to map the starting material correctly:
-
Pyridine C-5
Imidazo[1,5-a]pyridine C-6 . -
Pyridine C-2
Bridgehead C-8a .
Experimental Protocol: General Synthesis
Reaction: Condensation of 5-fluoro-2-(aminomethyl)pyridine with an aromatic aldehyde (or carboxylic acid equivalent) followed by oxidative cyclization.
Step-by-Step Methodology:
-
Reagents: 5-Fluoro-2-(aminomethyl)pyridine (1.0 eq), Aryl Aldehyde (1.0 eq), Ammonium Acetate (NH
OAc, 2.0 eq). -
Solvent: Glacial Acetic Acid (AcOH).
-
Procedure:
-
Dissolve the amine and aldehyde in AcOH in a round-bottom flask.
-
Add NH
OAc. -
Reflux at 110–120 °C for 4–6 hours under inert atmosphere (N
). -
Mechanism:[1][2][3][4] Formation of the imine, followed by nucleophilic attack of the pyridine nitrogen (activated by the acid) onto the imine carbon, and subsequent oxidation (often aerobic or facilitated by the solvent/reagent) to aromatize the imidazole ring.
-
-
Work-up:
-
Cool to room temperature.
-
Neutralize with saturated NaHCO
(Caution: evolution of CO ). -
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na
SO .
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 6-fluoro derivatives typically elute earlier than non-fluorinated analogs due to lower polarity.
Synthetic Workflow Diagram[4]
Caption: Synthetic pathway transforming 5-fluoropyridine precursor into the fused 6-fluoroimidazo[1,5-a]pyridine scaffold.
Medicinal Chemistry Applications
Metabolic Blocking
The C-6 position in imidazo[1,5-a]pyridine is electronically electron-rich (para to the bridgehead nitrogen's lone pair donation). This makes it a "hotspot" for oxidative metabolism (hydroxylation) by CYP450 enzymes.
-
Strategy: Blocking this position with Fluorine prevents hydroxylation.
-
Outcome: Increased metabolic half-life (
) and improved oral bioavailability.
Case Study: 18F-PET Tracers
The scaffold is amenable to late-stage radiofluorination. 6-[
References
-
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literature review of halogenated imidazo[1,5-a]pyridine building blocks
An In-Depth Technical Guide to Halogenated Imidazo[1,5-a]Pyridine Building Blocks
Authored by a Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties make it a focal point for drug discovery programs targeting a wide array of diseases. The strategic introduction of halogen atoms onto this scaffold represents a powerful and widely utilized tactic to modulate molecular properties, including metabolic stability, lipophilicity, and binding affinity—often through the formation of specific halogen bonds with biological targets.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of halogenated imidazo[1,5-a]pyridine building blocks. We will delve into field-proven synthetic methodologies, explore the causal relationships behind experimental choices, and highlight the application of these vital synthons in modern drug development.
The Strategic Imperative for Halogenation
In drug design, the substitution of a hydrogen atom with a halogen (F, Cl, Br, I) is a cornerstone of lead optimization. This seemingly simple modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: Halogenation at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: The introduction of halogens systematically increases lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
Binding Affinity: Halogens, particularly chlorine, bromine, and iodine, are potent halogen bond donors. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can significantly increase binding affinity and selectivity.[3]
-
Conformational Control: The steric bulk of halogens can restrict the rotation of bonds, locking the molecule into a more bioactive conformation.
The imidazo[1,5-a]pyridine scaffold, with its multiple addressable positions, is an ideal candidate for such strategic halogenation, enabling the fine-tuning of drug-like properties.
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of halogenated imidazo[1,5-a]pyridines can be broadly categorized into two primary strategies: the direct halogenation of a pre-formed heterocyclic core or the construction of the core from already halogenated precursors. The choice between these pathways is dictated by the availability of starting materials, the desired regioselectivity, and the tolerance of other functional groups.
Strategy 1: Post-Cyclization Halogenation
This approach involves the initial synthesis of the parent imidazo[1,5-a]pyridine ring system, followed by the introduction of a halogen atom via electrophilic aromatic substitution.
2.1.1. Synthesis of the Imidazo[1,5-a]pyridine Core
A multitude of robust methods exist for constructing the core scaffold. These methods often leverage cyclocondensation, oxidative cyclization, or multi-component reactions.[4][5] For instance, transition-metal-free approaches using molecular iodine can mediate the oxidative annulation of 2-pyridyl ketones and alkylamines to efficiently yield the desired ring system.[6][7]
Caption: Workflow for Post-Cyclization Halogenation Strategy.
2.1.2. Direct Electrophilic Halogenation
The electron-rich nature of the imidazo[1,5-a]pyridine ring makes it susceptible to electrophilic attack. The C1 and C3 positions are the most common sites for halogenation. A copper-promoted double oxidative C-H amination and subsequent halogenation provides direct access to these valuable building blocks.[8] Common reagents for this transformation include N-halosuccinimides (NCS, NBS, NIS), which offer mild reaction conditions and good yields.
Protocol: General Procedure for C3-Iodination of Imidazo[1,2-a]pyridines (Adapted for Imidazo[1,5-a]pyridines)
This protocol is adapted from methodologies for the related imidazo[1,2-a]pyridine isomer and serves as an illustrative starting point. Optimization for specific imidazo[1,5-a]pyridine substrates is required.
-
Reaction Setup: To a solution of the imidazo[1,5-a]pyridine substrate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add N-iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature (25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-iodo-imidazo[1,5-a]pyridine derivative.
Strategy 2: Synthesis from Halogenated Precursors
This "bottom-up" approach provides unambiguous control of halogen placement by incorporating the halogen atom into one of the initial building blocks. A common disconnection involves a halogen-substituted 2-aminomethylpyridine which undergoes cyclization.
Caption: Workflow for Synthesis from Halogenated Precursors.
This strategy is particularly valuable when specific isomers are required or when the desired halogenation site is inaccessible through direct electrophilic substitution. An efficient method has been developed for the synthesis of various imidazo[1,5-a]pyridine derivatives from the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines.[9]
Protocol: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol
This protocol is adapted from a published large-scale synthesis and demonstrates the robustness of the precursor strategy.[9]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1 equiv), potassium hydroxide (KOH) (1 equiv), and ethanol (EtOH) (5 volumes).
-
Reagent Addition: Stir the mixture at room temperature and add carbon disulfide (CS₂) (1.2 equiv) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and then further to 0-5°C in an ice bath.
-
Isolation: Filter the resulting precipitate, wash the solid with cold ethanol (2 x 1 volume), and then with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 50°C to a constant weight to yield the target compound.
Applications in Medicinal Chemistry
The incorporation of halogenated imidazo[1,5-a]pyridine scaffolds has led to the discovery of potent therapeutic agents across several disease areas. The halogen atom is often crucial for the observed biological activity.
| Compound Class/Example | Biological Target/Activity | Role of Halogen | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin Polymerization and PI3K/Akt Pathway Inhibitors (Anticancer) | The position and nature of the halogen on appended phenyl rings significantly modulate cytotoxic activity. | [10] |
| Pirmagrel Analogs | Thromboxane A₂ Synthetase Inhibitors (Antiplatelet) | A chloro-substituent is often present, contributing to the binding affinity and overall pharmacological profile. | [8] |
| Cribrostatin 6 Analogs | Antitumor Agents | The core structure, though not halogenated in its natural form, is a key target for halogenation to improve potency and ADME properties. | [1] |
| General Derivatives | Broad-spectrum activity (antiviral, antibacterial, analgesic) | Halogenation is a common strategy to enhance potency and explore structure-activity relationships (SAR). | [11] |
Future Outlook
The development of novel, highly regioselective, and environmentally benign halogenation methods remains an area of active research. The application of photoredox catalysis and other modern synthetic techniques to the imidazo[1,5-a]pyridine core will undoubtedly unlock new chemical space.[2] Furthermore, as our understanding of the halogen bond's role in molecular recognition deepens, the rational design of halogenated imidazo[1,5-a]pyridines for specific biological targets will become increasingly sophisticated. These building blocks will continue to be indispensable tools for scientists working at the interface of chemistry and biology to develop the next generation of therapeutics.
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Peng, J., Li, S., Huang, J., Meng, Q., Wang, L., Xin, W., Li, W., Zhou, W., & Zhang, L. (2023). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available from: [Link]
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Yadav, D. K., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available from: [Link]
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Majumdar, P., & Batra, S. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]
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Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available from: [Link]
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Li, Y., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available from: [Link]
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Bollu, V. S., et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. Available from: [Link]
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Li, Y., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. Available from: [Link]
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Seley, K. L., & Salim, S. (2015). Pyridines and Imidazopyridines with Medicinal Significance. PubMed. Available from: [Link]
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Ford, N. F., et al. (1986). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
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Kumar, M., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Available from: [Link]
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The Therapeutic Potential of Imidazo[1,5-a]pyridine-Based Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,5-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This scaffold's unique electronic and structural features allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activity. Its derivatives have shown promise in a multitude of therapeutic areas, acting as inhibitors for a diverse range of molecular targets.[2] This guide will provide an in-depth exploration of the therapeutic potential of imidazo[1,5-a]pyridine-based inhibitors, focusing on their applications in oncology, neuropharmacology, and autoimmune diseases. We will delve into the mechanisms of action, highlight key molecular targets, and provide exemplary experimental protocols for their evaluation.
Oncological Applications: Targeting Key Pathways in Cancer Progression
Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of critical enzymes and pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Microtubule Disruption and Kinase Inhibition
A significant mode of anticancer activity for certain imidazo[1,5-a]pyridine-based compounds is the disruption of microtubule dynamics.[3] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. For example, novel imidazo[1,5-a]pyridine-chalcone hybrids have been shown to induce apoptosis and mitochondrial damage in breast cancer cells through microtubule disruption.[3]
Furthermore, this scaffold has proven to be a valuable template for the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Imidazo[1,5-a]pyridine-based inhibitors have been designed to target key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Several imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, a key driver in various cancers.[4][6]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival, and imidazo[1,2-a]pyridine-based compounds have shown inhibitory activity against PI3K.[6][7]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been developed as CDK inhibitors.[6][7]
The versatility of the imidazo[1,5-a]pyridine scaffold allows for the development of inhibitors targeting a range of kinases, highlighting its potential in precision oncology.[5]
Illustrative Signaling Pathway: EGFR Inhibition
The following diagram illustrates the mechanism of action of an imidazo[1,5-a]pyridine-based EGFR inhibitor.
Caption: EGFR signaling and its inhibition by an imidazo[1,5-a]pyridine derivative.
Neuropharmacology: Modulating CNS Targets for Neurological and Psychiatric Disorders
The ability of small molecules to cross the blood-brain barrier is a critical attribute for drugs targeting the central nervous system (CNS). The imidazo[1,5-a]pyridine scaffold has been successfully incorporated into compounds with CNS activity, demonstrating potential in treating a range of neurological and psychiatric conditions.[8][9]
Key Molecular Targets in the CNS
-
Phosphodiesterase 10A (PDE10A): PDE10A is an enzyme highly expressed in the brain, and its inhibition has been explored as a therapeutic strategy for schizophrenia and other psychotic disorders.[10] Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been identified as potent and selective PDE10A inhibitors, demonstrating antipsychotic potential in preclinical models.[10]
-
5-HT4 Receptor: The 5-hydroxytryptamine4 (5-HT4) receptor is implicated in cognitive function. Imidazo[1,5-a]pyridine derivatives have been developed as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[11]
-
GABAA Receptors: While the broader class of imidazopyridines are well-known for their interaction with GABAA receptors (e.g., Zolpidem), specific imidazo[1,5-a]pyridine derivatives have also been explored for their modulatory effects on these receptors, which are central to treating anxiety and sleep disorders.[12]
The diverse range of CNS targets for imidazo[1,5-a]pyridine-based compounds underscores their potential to address the complexities of neurological and psychiatric diseases.[9]
Autoimmune Diseases: Targeting RORc for Inflammatory Conditions
The retinoic acid receptor-related orphan receptor c (RORc or RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in autoimmune diseases. RORc is a promising target for the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[13]
Potent and selective imidazo[1,5-a]pyridine and -pyrimidine RORc inverse agonists have been discovered.[13] These compounds effectively suppress the production of the pro-inflammatory cytokine IL-17 in human primary cells, demonstrating their potential as therapeutic agents for autoimmune disorders.[13]
Synthetic Strategies: Accessing the Imidazo[1,5-a]pyridine Core
A variety of synthetic methodologies have been developed to construct the imidazo[1,5-a]pyridine scaffold, allowing for the generation of diverse chemical libraries for drug discovery.[14][15] Common approaches include:
-
Cyclocondensation Reactions: These reactions typically involve the condensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile, such as a carboxylic acid or an aldehyde.[1]
-
Multi-component Reactions: Efficient one-pot, multi-component reactions have been developed to rapidly assemble the imidazo[1,5-a]pyridine core from simple starting materials.[14]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are frequently employed to functionalize the imidazo[1,5-a]pyridine ring system, enabling the synthesis of complex derivatives.
General Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and characterization of imidazo[1,5-a]pyridine-based inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of imidazo[1,5-a]pyridine inhibitors.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is adapted from a copper/iodine co-catalyzed decarboxylative cyclization method.[14]
Materials:
-
2-Benzoylpyridine derivative
-
α-Amino acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the 2-benzoylpyridine derivative (1.0 mmol), α-amino acid (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K2CO3 (2.0 mmol).
-
Add DMSO (3 mL) to the reaction mixture.
-
Stir the reaction mixture at 120 °C under an air atmosphere for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,5-a]pyridine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,5-a]pyridine inhibitor (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Data Summary: Inhibitory Activities of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | cAMP hydrolysis inhibition | Potent and selective | [10] |
| Imidazo[1,5-a]pyridines and -pyrimidines | RORc | Cellular assay | >300-fold selectivity for RORc | [13] |
| Imidazo[1,5-a]pyridine-chalcones | Microtubules | Cytotoxicity (MDA-MB-231) | 3.26 ± 0.56 µM | [3] |
| Bis(1-imidazo[1,5-a]pyridyl)arylmethanes | EGFR | Cytotoxicity (various cell lines) | High cytotoxicity | [4] |
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 Receptor | Partial agonist activity | Potent and selective | [11] |
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors against a wide range of therapeutic targets. The successful development of compounds targeting kinases, CNS receptors, and nuclear receptors highlights the broad applicability of this heterocyclic system.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Leveraging X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.
-
Exploration of New Therapeutic Areas: Investigating the potential of imidazo[1,5-a]pyridine derivatives in other disease areas, such as infectious diseases and metabolic disorders.
-
Optimization of ADME Properties: Fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.
The continued exploration of the chemical space around the imidazo[1,5-a]pyridine core holds immense promise for the discovery of novel therapeutics to address unmet medical needs.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts.
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- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 13. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 15. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
molecular weight and formula analysis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the precise and unambiguous determination of the chemical formula and molecular weight of novel derivatives like 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is a cornerstone of drug discovery and development. This guide provides a robust, first-principles-based analytical framework for researchers to definitively characterize this molecule. We will detail the integration of high-resolution mass spectrometry (HRMS) and elemental combustion analysis, explaining the causality behind the chosen methodologies and the criteria for data validation, ensuring the highest degree of scientific integrity.
Theoretical Foundation and Calculated Properties
Before empirical analysis, a thorough theoretical characterization is essential. This establishes the expected values against which experimental data will be compared. The structure of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is foundational to these calculations.
The molecular formula is determined to be C₇H₄BrFN₂ . Based on this, we can calculate the key mass-related properties that will be targeted in our analysis.
| Property | Value | Rationale and Application |
| Chemical Formula | C₇H₄BrFN₂ | Derived from the chemical structure; the basis for all calculations. |
| Average Molecular Weight | 215.03 g/mol | Sum of the average atomic masses of all atoms. Used for bulk chemical calculations (e.g., molarity). |
| Monoisotopic Mass | 213.9542 g/mol | Sum of the masses of the most abundant isotopes of each element. This is the value to be precisely measured by HRMS. |
| Theoretical Isotopic Pattern | [M]⁺˙: ~100%[M+2]⁺˙: ~97.3% | The near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes provides a definitive isotopic signature in mass spectrometry.[1] |
Integrated Analytical Workflow
A multi-faceted analytical approach is required for the unequivocal confirmation of a compound's identity. Relying on a single technique is insufficient; instead, we use orthogonal methods—HRMS and elemental analysis—to cross-validate the molecular formula. The workflow below illustrates this integrated strategy.
Caption: Workflow for definitive molecular formula and weight determination.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification
Expertise & Rationale: HRMS is the cornerstone of molecular formula determination. Its ability to measure mass to within parts-per-million (ppm) accuracy allows for the differentiation between elemental compositions that have the same nominal mass. For 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, this precision is non-negotiable for confirming the presence and number of C, H, Br, F, and N atoms. We select Electrospray Ionization (ESI) as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[1]
Experimental Protocol: HRMS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
-
Vortex until fully dissolved. The final concentration should be approximately 1 mg/mL. Dilute further to a working concentration of 1-10 µg/mL for infusion.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan mode over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy.
-
Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
-
Data Analysis and Validation:
-
Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
-
Identify the corresponding [M+2+H]⁺ peak, which arises from the ⁸¹Br isotope.
-
Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Trustworthiness Check: The mass error must be below 5 ppm. The relative intensity of the [M+2+H]⁺ peak must be within 5% of the theoretical abundance (~97.3% of the [M+H]⁺ peak).
-
Expected Data Summary
| Ion Species | Theoretical m/z (Exact Mass) | Expected Experimental m/z (at <5 ppm error) | Key Isotopic Feature |
| [M+H]⁺ | 214.9619 | 214.9619 ± 0.0011 | Base peak (¹H, ¹²C, ⁷⁹Br, ¹⁹F, ¹⁴N) |
| [M+2+H]⁺ | 216.9599 | 216.9599 ± 0.0011 | Relative intensity ~97.3% of [M+H]⁺ |
Combustion Analysis for Orthogonal Formula Validation
Expertise & Rationale: While HRMS provides an extremely accurate mass, it does not directly measure the absolute ratio of elements. Elemental analysis, or combustion analysis, provides this by converting the compound into simple, quantifiable gases (CO₂, H₂O, N₂). Halogenated heterocyclic compounds can be challenging to combust completely.[2] Therefore, modern elemental analyzers use optimized conditions and specialized scrubbing reagents to ensure accurate quantification. This technique serves as a critical orthogonal validation of the formula proposed by HRMS.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
The sample must be meticulously dried under high vacuum to remove residual solvents and water, which would artificially inflate hydrogen and carbon percentages.
-
Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the purified sample into a tin capsule for CHN analysis.
-
-
CHN Analysis:
-
Instrument: A dedicated CHN elemental analyzer (e.g., Thermo Flash 2000).
-
Principle: The sample is combusted at high temperature (~950-1060°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated via a chromatographic column and quantified using a thermal conductivity detector.
-
-
Halogen (Br, F) Analysis:
-
Principle: A separate analysis is required for halogens. The Schoniger oxygen flask combustion method followed by ion chromatography or potentiometric titration is a standard and reliable method. The sample is combusted in a closed, oxygen-filled flask containing an absorbing solution. The resulting halide ions (Br⁻, F⁻) are then quantified.
-
Instrumentation: Oxygen combustion flask, Ion Chromatograph (IC) or autotitrator.
-
-
Data Analysis and Validation:
-
The instrument software calculates the weight percentages (%C, %H, %N, %Br) based on the detector response and the initial sample weight.
-
Trustworthiness Check: The experimental percentages must agree with the theoretical values to within an absolute deviation of ±0.4%.
-
Expected Data Summary
| Element | Theoretical Weight % | Acceptable Experimental Range |
| Carbon (C) | 39.10% | 38.70% - 39.50% |
| Hydrogen (H) | 1.87% | 1.47% - 2.27% |
| Nitrogen (N) | 13.03% | 12.63% - 13.43% |
| Bromine (Br) | 37.16% | 36.76% - 37.56% |
Final Data Synthesis and Conclusion
The definitive confirmation of the molecular formula and weight of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is achieved by synthesizing the results from both HRMS and elemental analysis.
-
HRMS confirms:
-
The exact monoisotopic mass consistent with the C₇H₄BrFN₂ formula.
-
The presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.
-
-
Elemental Analysis confirms:
-
The percentage composition of C, H, and N.
-
The percentage composition of Bromine.
-
When the highly accurate mass from HRMS is supported by the correct elemental ratios from combustion analysis, the molecular formula C₇H₄BrFN₂ and molecular weight 213.9542 Da (monoisotopic) are considered unambiguously proven. This rigorous, dual-method approach ensures the foundational identity of the molecule is established, a critical step for all subsequent research and development activities.
References
-
Savel'eva, E. I., & Ponomareva, E. A. (2010). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 65(7), 735-745. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Royal Society of Chemistry. (2019). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Chemoselective Nucleophilic Functionalization of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Executive Summary
This technical guide details the protocols for the nucleophilic functionalization of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine , a critical scaffold in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other bio-active heterocycles.
Unlike electron-deficient pyridines that readily undergo Nucleophilic Aromatic Substitution (
Scientific Rationale & Reactivity Profile
To design effective protocols, one must understand the electronic dichotomy of the scaffold.
Electronic Structure Analysis
The imidazo[1,5-a]pyridine system is a bicyclic
-
C3 Position (The "Handle"): The C3 carbon (located between the bridgehead carbon and N2) is the most reactive site for oxidative addition. The C3-Br bond is significantly weaker than the C6-F bond, allowing for high chemoselectivity.
-
C6 Position (The "Blocker"): The C6-Fluoro substituent is located on the pyridine ring. Due to the electron-donating influence of the bridgehead nitrogen, this position is not sufficiently electrophilic for direct
under standard conditions. Its primary role is often to block metabolic oxidation (P450 metabolism) rather than to serve as a reactive handle.
Reactivity Map
The following diagram illustrates the divergent reactivity of the halogenated positions.
Figure 1: Chemoselective reactivity profile. The C3-Br bond undergoes oxidative addition rapidly, while the C6-F bond remains inert under these catalytic conditions.
Experimental Protocols
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)
Objective: Substitution of C3-Br with primary or secondary amines. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to C3-Br, amine coordination, deprotonation, and reductive elimination.
Materials
-
Substrate: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos (4-10 mol%) - Critical for 5-membered heterocycles to prevent catalyst poisoning.
-
Base:
(2.0 equiv) - Mild base preferred over NaOtBu to protect the C6-F. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube and cool under Argon flow.
-
Charging: Add the substrate (1.0 mmol), amine (1.2 mmol),
(0.02 mmol), Xantphos (0.04 mmol), and (2.0 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.
-
Reaction: Heat the block to 100°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+) and appearance of the amine adduct (M-Br+Amine).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.
-
Purification: Concentrate in vacuo and purify via Flash Chromatography (Hexanes/EtOAc or DCM/MeOH depending on amine polarity).
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Substitution of C3-Br with aryl/heteroaryl boronic acids. Application: Common in synthesizing IDO1 inhibitor biaryl cores.
Materials
-
Substrate: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) - Robust catalyst resistant to air. -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine substrate (1.0 mmol) and boronic acid (1.5 mmol).
-
Catalyst Addition: Add
(0.05 mmol). -
Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M aq.
(1.5 mL). -
Degassing: Sparge with Nitrogen/Argon for 2 minutes.
-
Reaction:
-
Thermal: 90°C for 4–6 hours.
-
Microwave (Preferred): 110°C for 30 minutes.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine.
-
Purification: Silica gel chromatography.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and optimization strategies.
| Parameter | Protocol A (Amination) | Protocol B (Suzuki) | Notes |
| Primary Challenge | Catalyst poisoning by imidazole N | Protodeboronation of boronic acid | Use Xantphos or BrettPhos for amines. |
| C6-F Stability | High (>98% retention) | High (>99% retention) | C6-F is stable unless strong alkoxides (e.g., tBuOK) are used at high temp. |
| Conversion | Typically 70-90% | Typically 85-95% | Suzuki is generally more robust than amination on this scaffold. |
| By-products | Homocoupling (rare) | Hydrodehalogenation (M-Br | If dehalogenation occurs, lower temp and increase catalyst loading. |
Catalytic Cycle Visualization
The pathway below details the entry point of the nucleophile in the catalytic cycle.
Figure 2: Simplified catalytic cycle. The nucleophile enters at the Transmetallation step, replacing the Bromine atom activated during Oxidative Addition.
Safety and Handling
-
HF Generation: While the C6-F bond is stable under these conditions, accidental exposure to super-acidic conditions or extremely high temperatures (>200°C) could release Fluoride.
-
Palladium Waste: All heavy metal waste must be segregated.
-
Imidazo[1,5-a]pyridine Toxicity: Many derivatives are biologically active (e.g., IDO1 inhibition).[1][2][] Treat all intermediates as potent bioactive compounds. Handle in a fume hood with gloves and eye protection.
References
-
Structural Basis of IDO1 Inhibition
- Mei, H., et al. "Discovery of BMS-986205 as a Potent, Selective, and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor." Journal of Medicinal Chemistry, 2016.
-
Palladium-Catalyzed Amination of Heterocycles
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
General Synthesis of Imidazo[1,5-a]pyridines
- Guchhait, S. K., et al. "Synthesis of imidazo[1,5-a]pyridines..." Journal of Organic Chemistry, 2011.
-
Reactivity of Halogenated Imidazo[1,5-a]pyridines
- Detailed analysis of C3 vs C1/C5 reactivity in fused heterocyclic systems.
- Beilstein Journal of Organic Chemistry, 2020.
Sources
Buchwald-Hartwig amination reaction conditions for brominated imidazopyridines
Application Note: Optimized Buchwald-Hartwig Amination Conditions for Brominated Imidazo[1,2-a]pyridines
Part 1: Executive Summary & Mechanistic Insight
The Challenge: Imidazo[1,2-a]pyridine is a "privileged scaffold" in drug discovery (e.g., Zolpidem, Alpidem), yet it presents a unique dual-challenge in Palladium-catalyzed cross-coupling:
-
Catalyst Poisoning: The bridgehead nitrogen (N-4) and the imidazole nitrogen (N-1) create a potent chelating motif that can sequester Pd(II) species, forming unreactive "off-cycle" resting states.
-
Electronic Duality: The scaffold possesses two distinct electronic zones. The pyridine ring (positions 6, 7,[1] 8) is electron-deficient (electrophilic), facilitating oxidative addition. Conversely, the imidazole ring (position 3) is electron-rich (nucleophilic), making oxidative addition of 3-bromo analogs kinetically sluggish and prone to competing hydrodehalogenation.
The Solution: Success requires a move away from "generic" catalytic systems (e.g., Pd(PPh3)4) toward Bulky, Electron-Rich Phosphine Ligands and Precatalyst Architectures (Pd-G3/G4) . These systems provide the steric bulk necessary to prevent N-coordination to the metal center while boosting the electron density on Pd(0) to accelerate oxidative addition into the challenging C-3 position.
Part 2: Strategic Optimization Guide
Decision Matrix: Ligand & Base Selection
Use this logic flow to select the starting conditions based on your specific substrate's regiochemistry and amine class.
Figure 1: Decision tree for selecting high-probability catalytic systems based on substrate electronics and steric demand.
Critical Parameter Summary
| Parameter | Recommendation | Rationale |
| Pd Source | BrettPhos/RuPhos Pd G3/G4 | Precatalysts ensure 1:1 L:Pd ratio and rapid initiation, preventing the heterocycle from sequestering Pd(II) before the active species forms. |
| Ligand | BrettPhos (Primary) RuPhos (Secondary) | BrettPhos is the gold standard for primary amines due to its extreme bulk. RuPhos is universal for secondary amines. |
| Base | LHMDS (1.0 M in THF) | Superior Performance: LHMDS often outperforms NaOtBu for imidazopyridines, likely by preventing hydrolytic ring opening and acting as a soluble, kinetic base. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow T > 100°C. t-Amyl alcohol can accelerate proton transfer steps in the catalytic cycle. |
| Concentration | 0.15 M - 0.25 M | Higher concentration favors intermolecular coupling over catalyst decomposition. |
Part 3: Experimental Protocols
Protocol A: General Screening (The "First Pass")
Use this for C-6/C-8 bromides or robust C-3 substrates.
-
Preparation: In a glovebox or under active Ar flow, charge a reaction vial equipped with a magnetic stir bar.
-
Reagents:
-
Brominated Imidazopyridine (1.0 equiv, 0.5 mmol)
-
Amine (1.2 - 1.4 equiv)
-
Catalyst: RuPhos Pd G3 (2-3 mol%) [For secondary amines] OR BrettPhos Pd G3 (2-3 mol%) [For primary amines].
-
Base: NaOtBu (1.5 equiv).
-
-
Solvent: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).
-
Reaction: Seal vial (crimped cap with PTFE septum). Heat to 90°C for 4-16 hours.
-
Monitoring: Check LCMS.
Protocol B: The "Difficult Substrate" (C-3 Position / Bulky Amines)
Use this for 3-bromoimidazopyridines or when Protocol A fails.
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Catalyst Loading: Charge BrettPhos Pd G3 (5 mol%) or tBuXPhos Pd G3 (5 mol%).
-
Note: If G3 precatalyst is unavailable, use Pd2(dba)3 (2.5 mol%) + Ligand (6 mol%) and premix in solvent for 5 mins at 60°C before adding substrate.
-
-
Substrate Addition: Add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv) and Amine (1.5 equiv).
-
Base: Add LHMDS (2.0 equiv, 1.0 M solution in THF/Hexanes) dropwise.
-
Why LHMDS? It minimizes potential nucleophilic attack on the electron-deficient pyridine ring (SNAr side reaction) compared to alkoxides.
-
-
Solvent: Add t-Amyl Alcohol or Toluene (degassed).
-
Conditions: Heat to 110°C vigorously stirring.
-
Pro-Tip: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and base (0.5 equiv).
-
Protocol C: Work-up for Polar Heterocycles
Imidazopyridines are polar and can "streak" on silica or coordinate to residual Pd.
-
Scavenging: Dilute crude mixture with EtOAc. Add thiourea-functionalized silica (SiliaMetS® Thiol) or activated charcoal and stir at 50°C for 30 mins to bind Pd. Filter through Celite.
-
Washing: Wash organic layer with 10% aq. K2CO3 (removes excess phenols/acids) and Brine.
-
Avoid: Acidic washes (HCl) will protonate the imidazopyridine (pKa ~ 5-6) and extract it into the aqueous layer.
-
-
Purification: Flash chromatography using DCM/MeOH (0-10% gradient) or EtOAc/Hexanes.
-
Additive: Add 1% Et3N to the eluent if the product streaks.
-
Part 4: Troubleshooting & "Self-Validating" Logic
Use this table to diagnose failure modes. The "Observation" column acts as the validation check.
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Early) | Catalyst Decomposition ("Pd Black") | The ligand is not stabilizing Pd(0) at this temp. Switch to BrettPhos (bulkier/more stable) or lower temp to 80°C. |
| No Reaction (SM Intact) | Catalyst Poisoning / Failure to Initiate | The heterocycle is binding Pd. Use Precatalyst (G3/G4) to force initiation. Increase temp to 110°C to break N-Pd coordination. |
| Dehalogenation (Ar-H) | Common with secondary amines. Switch to RuPhos (suppresses | |
| Product + Dimer | Homocoupling | Oxidation of the catalyst. Degas solvent more thoroughly (sparge with Ar for 15 mins). |
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Guram, A. S., et al. (2010). New Catalysts for Buchwald-Hartwig Amination of Heterocycles. Organic Letters, 12(15), 3418-3421.
-
BenchChem Technical Division. (2025). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines and Analogs.
Sources
Troubleshooting & Optimization
improving reaction yields of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine cross-coupling
Topic: Optimization of Cross-Coupling Yields for 3-Bromo-6-fluoroimidazo[1,5-a]pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution
Executive Summary: The "Nature of the Beast"
The 3-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold presents a unique dichotomy in palladium-catalyzed cross-coupling. While the imidazo[1,5-a]pyridine core is electron-rich (making the C3 position naturally nucleophilic), the presence of the bromine at C3 requires it to act as an electrophile.
The Core Challenge: The electron-rich nature of the heteroaromatic ring renders the C3–Br bond less prone to oxidative addition compared to standard aryl bromides. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially poisoning the catalyst or displacing labile ligands. The 6-fluoro substituent provides a minor electronic assist by withdrawing density, but it is often insufficient to overcome the inherent sluggishness of the oxidative addition step without specialized ligands.
This guide addresses the three most common failure modes:
-
Hydrodebromination (Reduction of the C-Br bond).
-
Catalyst Deactivation (Stalled conversion).
-
Protodeboronation (Instability of the coupling partner).
Diagnostic Troubleshooting (Q&A)
Q1: "I am seeing significant formation of the des-bromo product (6-fluoroimidazo[1,5-a]pyridine) instead of the coupled product. Why?"
A: This is the classic "Hydrodebromination" pathway. It occurs when the oxidative addition complex (LnP-Ar-Br) undergoes protonolysis rather than transmetallation.
-
Root Cause: This is often driven by the presence of trace water or protic solvents in a reaction where the transmetallation step is too slow. The electron-rich nature of your scaffold makes the Pd-Ar intermediate more basic and thus more susceptible to protonation.
-
The Fix:
-
Switch to Anhydrous Conditions: Move from aqueous/organic mixtures (e.g., Dioxane/H2O) to anhydrous conditions (e.g., Toluene or 1,4-Dioxane with anhydrous bases like Cs2CO3 or K3PO4).
-
Accelerate Transmetallation: Use a catalyst system with a faster turnover frequency. Bulky, electron-rich phosphines like XPhos or SPhos facilitate rapid oxidative addition and protect the metal center.
-
Base Selection: If using boronic acids, ensure the base is strong enough to form the boronate species but not so harsh it degrades the catalyst. K3PO4 is the "Goldilocks" base here.
-
Q2: "My reaction stalls at ~40-50% conversion. Adding more catalyst doesn't help."
A: This suggests Catalyst Poisoning or Ligand Displacement .
-
Root Cause: The imidazo[1,5-a]pyridine nitrogen (N2) is a competent ligand. As the reaction progresses, the concentration of the product (which also contains this nitrogen) increases, potentially outcompeting your phosphine ligand for the Pd center, leading to the formation of inactive "Pd-black" or stable, unreactive complexes.
-
The Fix:
-
Pre-catalysts: Stop using Pd(PPh3)4 or Pd(dppf)Cl2. Switch to Palladacycle Pre-catalysts (e.g., XPhos Pd G3 or G4). These release the active Pd(0) species slowly and in the presence of the optimal ligand ratio, preventing early aggregation.
-
Ligand Overload: Can you increase the Ligand:Pd ratio? Usually, 1:1 or 2:1 is standard for G3/G4 catalysts, but for separate Pd(OAc)2 + Ligand protocols, push to 1:2 or 1:3 to ensure the metal remains ligated by the phosphine, not the substrate.
-
Q3: "I'm trying a Buchwald-Hartwig amination, but I only get starting material recovery."
A: The C3-Br bond is extremely deactivated for amination due to the electron-rich ring.
-
The Fix: You need a ligand capable of facilitating oxidative addition into highly deactivated bonds.
-
Recommendation: BrettPhos or RuPhos are superior for this scaffold.
-
Base: Switch to LiHMDS or NaOtBu . The lithium cation in LiHMDS can sometimes assist in halide abstraction or stabilizing the intermediate.
-
Visualizing the Failure Modes
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Hydrodebromination pathway.
Caption: Figure 1.[1][2] Kinetic competition between the productive Suzuki cycle (Green) and the parasitic hydrodebromination pathway (Red).
Optimized Experimental Protocols
Protocol A: The "Workhorse" Suzuki-Miyaura Coupling
Best for: Aryl and Heteroaryl Boronic Acids
Rationale: This protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. It activates rapidly at moderate temperatures and the XPhos ligand creates a "protective shell" around the Pd, preventing coordination by the imidazo-pyridine nitrogen.
| Component | Equivalents | Role |
| 3-Br-6-F-Imidazo[1,5-a]pyridine | 1.0 equiv | Limiting Reagent |
| Boronic Acid / Pinacol Ester | 1.5 equiv | Nucleophile (Excess to account for protodeboronation) |
| XPhos Pd G3 | 0.02 - 0.05 equiv (2-5 mol%) | Catalyst Source |
| K3PO4 (Tribasic Potassium Phosphate) | 3.0 equiv | Base (Anhydrous preferred) |
| Solvent System | 1,4-Dioxane / H2O (4:1) | Degassed (Sparged with N2 for 15 mins) |
Step-by-Step:
-
Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G3 (2-5 mol%), and K3PO4 (3.0 equiv).
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add the degassed solvent mixture (0.1 M concentration relative to bromide).
-
Heat to 80°C for 4-16 hours. Note: Do not overheat. Above 100°C, catalyst degradation accelerates for this specific scaffold.
-
Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over Na2SO4.[3]
-
Purification: Flash chromatography. Tip: The product is likely basic; add 1% Triethylamine to your eluent to prevent streaking.
Protocol B: The "Hard Case" Buchwald-Hartwig Amination
Best for: Primary and Secondary Amines
Rationale: BrettPhos is selected for its exceptional ability to couple primary amines with deactivated aryl halides. LHMDS is used as a soluble, strong base to drive the deprotonation of the amine complex.
| Component | Equivalents | Role |
| 3-Br-6-F-Imidazo[1,5-a]pyridine | 1.0 equiv | Limiting Reagent |
| Amine | 1.2 equiv | Nucleophile |
| BrettPhos Pd G3 | 0.05 equiv (5 mol%) | Catalyst Source |
| LiHMDS (1M in THF) | 2.2 equiv | Strong Base |
| Solvent | Anhydrous THF | 0.2 M Concentration |
Step-by-Step:
-
Glovebox/Schlenk Line Required: This reaction is moisture sensitive.
-
Charge vial with Precatalyst (5 mol%) and Aryl Bromide (1.0 equiv).
-
Add Anhydrous THF.
-
Add Amine (1.2 equiv) and LiHMDS solution (2.2 equiv) dropwise.
-
Seal and heat to 65°C for 12 hours.
-
Quench: Add saturated NH4Cl solution.
Decision Tree for Optimization
Use this logic flow to determine your next move if the standard protocols fail.
Caption: Figure 2. Troubleshooting logic flow for reaction optimization.
References
-
Mechanistic Insight into Imidazo[1,5-a]pyridine Reactivity: Guchhait, S. K., et al. "C–H Functionalization of Imidazo[1,5-a]pyridines." ACS Omega, 2024.
-
Buchwald Precatalyst Systems (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Suzuki Coupling in Flow (Relevant for scale-up of this scaffold): Diverse Authors. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." Molecules, 2017.[2][4]
-
Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands: Demonstrates the stability and reactivity of the scaffold under Pd-catalysis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Solubilizing 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Status: Operational | Ticket ID: SOL-IMID-15A | Updated: February 2026
Executive Summary: The "Brick Dust" Challenge
You are likely encountering precipitation or "crashing out" of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine in DMSO.[1] This is a common issue with planar, halogenated heteroaromatics.
The solubility failure is rarely due to the solvent's incapacity but rather a competition between Crystal Lattice Energy (the solid holding itself together) and Solvation Energy (DMSO pulling it apart). This molecule features a rigid, planar imidazo[1,5-a]pyridine core with two halogens (Bromine, Fluorine).[2] These features encourage strong
This guide provides a root-cause diagnostic workflow and validated protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Diagnostic Workflow
Before heating or sonicating, determine the root cause of the insolubility using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of solubility failure. Blue nodes represent decision points; Yellow nodes represent identified causes.
Module 2: The "Wet DMSO" Trap (Critical)
The #1 cause of failure for this compound is moisture in the DMSO. DMSO is aggressively hygroscopic.[1][3] It can absorb significant atmospheric moisture within minutes of exposure.[2]
-
The Mechanism: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine is lipophilic (estimated LogP ~2.0–2.5). Water is a highly polar anti-solvent for this compound.[2] Even 1-2% water content in DMSO acts as a "seed" for precipitation, forcing the hydrophobic halogenated scaffold to aggregate.[2]
-
The Test: If your DMSO freezes in the refrigerator (4°C), it is likely dry.[2] If it remains liquid at 4°C, it has absorbed significant water (water depresses the freezing point of DMSO).[2]
Corrective Protocol:
-
Source: Use only "Anhydrous" grade DMSO (≥99.9%, packaged under nitrogen/argon).[2]
-
Storage: Store over 3Å or 4Å molecular sieves.
-
Handling: Do not use a large bottle for daily access. Aliquot into single-use glass vials with PTFE-lined caps.
Module 3: Step-by-Step Solubilization Protocol
Use this protocol to prepare a stable stock solution (typically 10mM - 50mM).
Phase A: Breaking the Lattice (Kinetic Solubility)
-
Weighing: Weigh the solid into a glass vial (avoid polypropylene initially to prevent plasticizer leaching during sonication).[2]
-
Solvent Addition: Add fresh, anhydrous DMSO to reach 80% of the target volume.
-
Vortex: Vortex at max speed for 30 seconds. Result: Likely a cloudy suspension.
-
Sonication: Sonicate in a water bath (35-40 kHz) for 10-15 minutes.
-
Critical: Ensure the bath water level matches the liquid level in the vial.
-
Observation: If the solution clears, proceed to Phase C. If not, proceed to Phase B.
-
Phase B: Thermodynamic Assistance
-
Heat: Warm the vial to 40-45°C (do not exceed 50°C to avoid degradation).
-
Cycle: Vortex (10s)
Heat (2 min) Sonicate (2 min). Repeat 3 times. -
Equilibration: Allow the solution to cool to room temperature (20-25°C) slowly.
-
Pass: Solution remains clear.
-
Fail: Precipitate forms immediately.[2] You have exceeded the solubility limit. Dilute by 50% and repeat.
-
Phase C: Finalizing
-
Top-up: Add DMSO to the final target volume.
-
Clarification: If using for biological assays, centrifuge at 13,000 x g for 5 minutes to pellet invisible micro-aggregates that can cause false positives in assays.[2]
Module 4: Advanced Support (Co-Solvents & pH)
If DMSO alone fails at the required concentration.[1]
Table 1: Solubility Enhancement Matrix
| Strategy | Agent | Mechanism | Protocol |
| Acidification | 1-2 eq. Acetic Acid or TFA | Protonation of the pyridine/imidazole nitrogen disrupts planar stacking.[2] | Add acid to DMSO before adding the solid.[2] Warning: Ensure your downstream assay tolerates acidic pH.[2] |
| Co-Solvent | Toluene (5-10%) | Disrupts | Pre-dissolve compound in minimal Toluene, then dilute with DMSO.[2] |
| Surfactant | Tween-80 (0.1%) | Prevents aggregation of hydrophobic clusters.[2] | Add to DMSO stock if the compound is "sticking" to plastic tips.[2] |
Module 5: Frequently Asked Questions (FAQ)
Q1: The solution was clear, but crystals appeared after freezing/thawing. Why? A: This is "Crash-out upon Thaw." Freezing DMSO creates a cryo-concentration effect.[2] As pure DMSO crystallizes first, the local concentration of your compound in the remaining liquid phase spikes, causing precipitation.
-
Fix: Do not simply thaw. You must re-sonicate and warm (37°C) the sample every time it is thawed to redissolve these micro-crystals.[2]
Q2: Can I use the [1,2-a] isomer data to predict [1,5-a] solubility? A: Use with caution. While both are planar and halogenated, the imidazo[1,5-a]pyridine core has different dipole moments and nitrogen accessibility compared to the [1,2-a] isomer. However, the trend is similar: halogens (Br, F) significantly reduce aqueous solubility and slow down DMSO dissolution rates due to increased lattice energy [1].[2]
Q3: Is the compound degrading? The solution turned yellow. A: Imidazo[1,5-a]pyridines are generally stable, but DMSO is a mild oxidant (especially if trace acid is present). A slight color change (yellowing) often indicates trace oxidation or N-oxide formation, but usually <1% degradation.[2] Verify purity via LC-MS if the color change is drastic (e.g., dark brown/black).
References
-
Gaylord Chemical Company. (2007).[2][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[2][5] Gaylord Chemical.[2][4][5][6] Link
-
BenchChem. (2025).[1][2][7] Impact of hygroscopic DMSO on organic compound solubility.[2][7] BenchChem Technical Support.[2][7] Link[2]
-
Li, Di, et al. (2005).[2] Equilibrium Solubility Measurement of Ionizable Drugs. Protocols in Medicinal Chemistry.[2] Link
-
Balbach, S., & Korn, C. (2004).[2] Pharmaceutical evaluation of early development candidates "the 100 mg approach".[2] International Journal of Pharmaceutics.[2] Link[2]
Sources
Technical Support Center: Purification of Fluorinated Imidazo[1,5-a]pyridines
[1]
Status: Active Ticket ID: F-IMP-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Push-Pull" Purification Paradox
Welcome to the technical support hub for the imidazo[1,5-a]pyridine scaffold. If you are working with fluorinated derivatives of this fused heterocycle (e.g., IDO1 inhibitors, tracers), you are likely facing a specific "push-pull" purification challenge:
-
The "Pull" (Basicity): The bridgehead nitrogen and the imidazole core retain basic character (
), causing strong interaction with acidic silanols on silica gel.[1][2] This results in streaking and broad peaks. -
The "Push" (Lipophilicity): Fluorine substitution (especially
or multiple ) drastically increases lipophilicity and lowers surface energy.[1][2] This often causes the molecule to co-elute with non-polar byproducts or oil out during crystallization attempts.
This guide provides self-validating protocols to resolve these conflicting physicochemical properties.
Module 1: Chromatographic Tailing & Resolution
Symptom: Your compound streaks on TLC plates (Rf 0.2 to 0.6 smear) and elutes as a broad band over 10+ fractions during Flash Chromatography.
Root Cause: Protonation of the imidazole nitrogen by acidic silanol groups (
Protocol A: The "Amine-Modified" Silica System
Do not just add base to the mobile phase; equilibrate the column.
-
Mobile Phase Preparation:
-
Column Pre-treatment (Critical Step):
-
Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the base before loading the sample. This "caps" the active silanol sites.
-
-
Sample Loading:
-
Dissolve crude in a minimum amount of DCM + 0.5% TEA.
-
Note: Avoid acid-containing solvents (e.g.,
can degrade to HCl over time) which exacerbate the sticking.[1]
-
Protocol B: The "Alumina Switch"
If TEA modification fails, silica is too acidic for your specific fluorinated analog.
-
Stationary Phase: Neutral Alumina (Brockmann Grade III).[1]
-
Why: Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing.
-
Caveat: Alumina has lower theoretical plate counts (resolution) than silica.[1] Use a longer column (L:D ratio > 20:1).
Workflow Visualization: Tailing Troubleshooting
Module 2: The Fluorine Solubility Paradox (Oiling Out)
Symptom: Upon attempting recrystallization, the product separates as a dense oil at the bottom of the flask rather than forming crystals.
Root Cause: Fluorinated motifs (like
Data Table: Solvent Systems for Fluorinated Imidazo[1,5-a]pyridines
| Solvent System | Role | Suitability | Technical Note |
| DCM / Hexane | Standard | Poor | Often causes oiling out due to rapid polarity mismatch. |
| Toluene / Heptane | Recommended | High | Aromatic solvent (Toluene) interacts with the heterocycle; Heptane acts as a controlled anti-solvent.[1][2] |
| IPA / Water | Alternative | Medium | Good for highly polar analogs, but water can cause hydrolysis if the intermediate has labile esters. |
| MTBE (Methyl tert-butyl ether) | Specific | High | Excellent for fluorinated compounds.[1][2] The ether oxygen coordinates weakly, while the t-butyl group accommodates lipophilicity. |
Protocol: Controlled "Anti-Solvent" Crystallization
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Toluene (or MTBE).
-
Seeding: Cool to room temperature. If no crystals form, add a seed crystal (if available) or scratch the glass surface.[1][3]
-
Precipitation: Add Heptane dropwise with vigorous stirring until persistent cloudiness appears.
-
The "Re-heat" (Crucial Step): Heat the mixture again until clear, then turn off the heat and let the flask cool slowly in the oil bath (wrap in foil). This slow cooling prevents oiling out.
Module 3: Chemical Stability & Workup
Symptom: Loss of product mass or appearance of a new polar spot (hydrolysis) after acid workup.[1]
Mechanism: The imidazo[1,5-a]pyridine core is electron-rich.[1][2] However, strong electron-withdrawing groups (EWGs) like
Stability Diagram: Workup Risks
Corrective Action: Buffered Workup
Frequently Asked Questions (FAQ)
Q1: My compound co-elutes with the starting material (N-(pyridin-2-ylmethyl)amide). How do I separate them?
-
A: The starting amide has an N-H bond capable of hydrogen bonding, whereas the cyclized imidazo[1,5-a]pyridine does not.[1]
-
Switch Solvent: Use DCM:Acetone . Acetone accepts H-bonds from the amide, retarding its elution (lower Rf), while the imidazo product moves faster.[1]
-
Q2: Can I use Reverse Phase (C18) chromatography?
-
A: Yes, and it is often superior for fluorinated analogs.[1]
-
Condition: Use a gradient of Water:Acetonitrile with 0.1% Formic Acid .
-
Note: The acid keeps the basic nitrogen protonated, ensuring sharp peak shape. However, you must neutralize the fractions immediately after collection (add
) if the compound is acid-sensitive [1].[1]
-
Q3: Why does my NMR show broad peaks after purification?
-
A: This is likely due to trace acid (from silica or
) protonating the nitrogen, causing dynamic exchange.[1]-
Fix: Shake your NMR tube with a tiny amount of solid
or use with a drop of to suppress exchange.
-
References
-
BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives & Heterocycles. BenchChem Technical Guides.[4] Link
-
Mihorianu, M., et al. (2010).[1][5] Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689–695.[1] Link
-
Marcinkowska, M., et al. (2016).[1] Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 124, 456-467.[1] Link
-
Kulkarni, A., et al. (2020).[1][2] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[1][2][6] Beilstein Journal of Organic Chemistry, 16, 2870–2879.[1] Link
-
Lin, C., et al. (2021).[1][2] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[7][8] Journal of Medicinal Chemistry, 64(14), 10246–10259.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Selection for Arylation of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Welcome to the technical support center for the arylation of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this specific heteroaromatic core. Our goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success.
Introduction: Understanding the Challenge
The 3-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The molecule presents two key challenges:
-
Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, acting as a ligand and potentially inhibiting or deactivating the catalyst.[1][2]
-
Electronic Effects: The electron-rich nature of the fused imidazole ring can make the C-Br bond less reactive towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[3]
This guide provides a structured approach, from initial reaction choice to advanced troubleshooting, to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions to help you design your initial experiments.
Q1: Should I use a Suzuki-Miyaura or a Buchwald-Hartwig amination for my first attempt?
A1: The choice depends entirely on the bond you intend to form.
-
For Carbon-Carbon (C-C) bonds (e.g., coupling with an aryl group), the Suzuki-Miyaura reaction is the industry standard. It utilizes generally stable and non-toxic organoboron reagents and has a high functional group tolerance.[4]
-
For Carbon-Nitrogen (C-N) bonds (e.g., coupling with a primary or secondary amine), the Buchwald-Hartwig amination is the premier method.[5][6] It has revolutionized the synthesis of aryl amines, replacing harsher, more limited classical methods.[5]
Q2: What is a good starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
A2: For challenging heteroaromatic substrates, a standard catalyst like Pd(PPh₃)₄ may be ineffective.[2] We recommend starting with a more robust system known to be effective for electron-rich or coordinating heterocycles.
A reliable starting point is a pre-formed palladium(II) precatalyst paired with a bulky, electron-rich biaryl phosphine ligand. This combination ensures the efficient in-situ formation of the active, monoligated Pd(0) species, which is crucial for catalytic activity.[7]
Recommended Starting System (Suzuki-Miyaura):
-
Precatalyst: A G3 or G4 Buchwald Precatalyst (e.g., SPhos-Pd-G3) or a combination of Pd₂(dba)₃ and a ligand.
-
Ligand: SPhos or RuPhos . These ligands' steric bulk helps prevent catalyst inhibition by the pyridine nitrogen, and their electron-donating properties accelerate the oxidative addition step.[2][7]
-
Base: K₃PO₄ or Cs₂CO₃ . These are effective bases for Suzuki couplings, particularly with heteroaromatic substrates.[2][8]
-
Solvent: A degassed mixture of 1,4-Dioxane/water (e.g., 4:1) or Toluene/water .
Q3: What about a starting system for a Buchwald-Hartwig amination?
A3: The same principles apply. A robust catalyst system is essential.
Recommended Starting System (Buchwald-Hartwig):
-
Precatalyst/Ligand: The RuPhos system (e.g., RuPhos-Pd-G3 or Pd₂(dba)₃/RuPhos) is exceptionally versatile for coupling a wide range of primary and secondary amines.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[2][9]
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane .
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Q4: My reaction is sluggish or has a very low yield. What are the most likely causes?
A4: This is the most common issue. A systematic approach is key to identifying the root cause. Low yields can typically be traced to reagent quality, catalyst activity, or suboptimal reaction conditions.[10]
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for low-yield arylation reactions.
Q5: I'm observing a significant amount of dehalogenated starting material (hydrodehalogenation). How can I prevent this?
A5: Dehalogenation occurs when the bromo-substituent is replaced by a hydrogen atom. This side reaction is often caused by trace amounts of water or other proton sources, or by hydride sources in the reaction mixture.[10]
-
Eliminate Hydride Sources: Some bases or solvents can act as hydride donors. If using an amine base or alcohol solvent, consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[10]
-
Minimize Water: While many Suzuki protocols use aqueous bases, excess water can promote hydrodehalogenation. Ensure your organic solvents are anhydrous and consider using a finely ground, anhydrous base.
Q6: My Suzuki reaction is producing a lot of aryl-aryl homocoupled byproduct from the boronic acid. What's wrong?
A6: Homocoupling is typically caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[10]
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before use and to perform several vacuum/backfill cycles on the reaction flask.[8]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This process can sometimes consume the boronic acid and lead to homocoupling. Starting with a direct Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[10]
Part 3: Systematic Catalyst Screening & Protocols
For particularly challenging coupling partners, a systematic screening of catalysts, ligands, bases, and solvents is the most effective path to success.
Q7: How should I structure a catalyst screening experiment?
A7: A high-throughput screening approach using a 24- or 96-well plate is ideal. If that is not available, run a small array of parallel reactions in vials. The key is to vary only one component at a time (e.g., test 4 different ligands with the same catalyst precursor, base, and solvent).
Workflow for Catalyst System Screening
Caption: Workflow for systematic screening of arylation conditions.
Data Presentation: Representative Catalyst Systems for Heteroaryl Halides
The following table summarizes catalyst systems that have proven effective for challenging C-C and C-N cross-coupling reactions involving heteroaryl halides. This data can guide your screening choices.
| Coupling Type | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Suzuki | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Good-High | [2] |
| Suzuki | XPhos-Pd-G2 | (integral) | K₂CO₃ | EtOH/H₂O | 80 (MW) | Good-Exc. | [4] |
| Suzuki | Pd(OAc)₂ | P(Cy)₃ | Cs₂CO₃ | Dioxane/H₂O | 100 | Variable | [8] |
| Buchwald | Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80 | Good | [2][11] |
| Buchwald | RuPhos-Pd-G3 | (integral) | LHMDS | THF / Dioxane | 45-65 | Good-High | [9][12] |
| Buchwald | Pd(OAc)₂ | XPhos | t-BuONa | - | - | Good | [2] |
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Screening Reaction
This protocol provides a robust starting point for coupling 3-Bromo-6-fluoroimidazo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
3-Bromo-6-fluoroimidazo[1,5-a]pyridine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv., finely ground)
-
Anhydrous, degassed 1,4-dioxane and Water
-
Schlenk tube or reaction vial with a screw cap and septum
Procedure:
-
To a dry Schlenk tube, add 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, the arylboronic acid, and the base.
-
Add the palladium precatalyst and the phosphine ligand. Note: If using an air-sensitive ligand, perform this step in a glovebox.
-
Seal the tube, then evacuate and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Overview (Suzuki-Miyaura)
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Daugulis, O., et al. (2014). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC. Retrieved February 25, 2026, from [Link][13]
-
Carrow, B. P., & Hartwig, J. F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved February 25, 2026, from [Link][3]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 25, 2026, from [Link][8]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 25, 2026, from [Link][5]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Retrieved February 25, 2026, from [Link][7]
-
Hartwig, J. F. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Retrieved February 25, 2026, from [Link][14]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved February 25, 2026, from [Link][12]
-
University of Bath. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved February 25, 2026, from [Link][11]
-
Guesmi, Z., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Retrieved February 25, 2026, from [Link][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
overcoming steric hindrance in 3-substituted imidazo[1,5-a]pyridine reactions
Topic: Overcoming Steric Hindrance in 3-Substituted Scaffolds
Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 26, 2026
Executive Summary: The Steric Landscape
The imidazo[1,5-a]pyridine scaffold presents a unique steric challenge compared to its isomer, imidazo[1,2-a]pyridine. The critical steric hotspot is the interaction between the C3-substituent and the C5-proton (or substituent) on the pyridine ring. This "peri-like" interaction creates a torsional strain that dictates the success of both ring-closure (synthesis) and late-stage functionalization.
This guide addresses three core failure modes caused by this steric clash:
-
Cyclization Failure: Inability to close the imidazole ring due to C3-group bulk.
-
Regioselectivity Loss: Steric directing effects shifting reaction sites unexpectedly.
-
Catalyst Deactivation: Inaccessibility of the C1 or C3 position to metal centers.
Module 1: Synthesizing the 3-Substituted Core
The Problem: Standard Vilsmeier-Haack type cyclizations (using
Troubleshooting Workflow: Ring Closure
Q: My cyclization with
A: Switch to an Oxidative Cyclization or High-Temperature Acidic Condensation . The Vilsmeier intermediate is highly sensitive to steric blockage.
| Method | Mechanism | Steric Tolerance | Protocol Ref |
| Standard ( | Dehydrative cyclization | Low (Fails with | Standard |
| Oxidative (I | Radical/Ionic oxidative coupling | High (Radicals are less sterically demanding) | [1, 2] |
| Nitroalkane/PPA | Electrophilic activation | Medium (Requires | [3] |
Protocol: Iodine-Mediated Oxidative Cyclization (High Steric Tolerance)
Best for installing bulky aryl/alkyl groups at C3 during ring formation.
-
Reagents: 2-picolylamine (1.0 equiv), Bulky Aldehyde (1.0 equiv),
(0.5 equiv), TBHP (2.0 equiv, 70% aq). -
Solvent: DMSO (Polarity stabilizes the transition state).
-
Conditions:
for 4–6 hours. -
Workup: Quench with sat.
to remove iodine. Extract with EtOAc. -
Why it works: This bypasses the tight tetrahedral intermediate of the amide dehydration, proceeding instead through a more flexible imine intermediate followed by oxidative C-N bond formation.
Module 2: Functionalizing the Scaffold (C-H Activation)
The Problem: You have a 3-substituted imidazo[1,5-a]pyridine and want to functionalize C1. However, the C3 substituent twists the ring system or blocks the catalyst approach.
Decision Tree: C1 vs. C3 Functionalization
Figure 1: Strategic logic for regioselective functionalization based on steric environment.
Technical Insight: The "Buttressing Effect"
In 3-substituted systems, the substituent pushes against the C5-H of the pyridine ring. This prevents the C3-substituent from becoming coplanar with the bicycle if it is an aryl group.
-
Consequence: Electronic communication between a C3-aryl group and the core is diminished.
-
Advantage: This steric bulk effectively "shields" the C3 position, making C1-selective C-H activation highly favored, even without directing groups [4].
Module 3: Troubleshooting & FAQs
Scenario A: Catalyst Death in C1-Arylation
User Report: "I am trying to arylate C1 using Pd(OAc)
Diagnosis: The bulky C3 group is impeding the reductive elimination step or the approach of the oxidant (if oxidative coupling), causing the Pd to crash out.
The Fix:
-
Ligand Switch: Move from simple phosphines to NHC ligands (IMes, IPr) or Buchwald Ligands (XPhos) . These bulky ligands stabilize the Pd(0) species and actually accelerate reductive elimination in crowded systems.
-
Add Pivalic Acid (PivOH): 30 mol% PivOH acts as a "proton shuttle," lowering the energy barrier for the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism, which is crucial when sterics hinder the metal's approach [4].
Scenario B: Regioselectivity Failure (C1 vs C3)
User Report: "I wanted to functionalize C3, but the reaction happened at C1."
Root Cause: C1 is electronically more nucleophilic (HOMO coefficient is higher at C1) and sterically more accessible than C3 [5].
The Fix: To force reaction at C3:
-
Block C1: Install a halogen (Br/I) at C1, perform your C3 chemistry, then dehalogenate.
-
Radical Alkylation: Radical species are less sensitive to the electronic bias. Use a radical source (e.g., alkyl peroxide) to target C3 if C1 is sterically encumbered by a temporary group.
Experimental Protocol: C1-Arylation of Sterically Hindered 3-Aryl-Imidazo[1,5-a]pyridine
This protocol is optimized for substrates where the C3 position is already occupied by a bulky group, utilizing steric pressure to ensure exclusive C1 selectivity.
Reaction Scheme: Substrate (R=Ph at C3) + Ar-Br -> Product (Ar at C1)
-
Setup: In a glovebox or under Ar stream, charge a pressure tube with:
-
3-Phenylimidazo[1,5-a]pyridine (0.2 mmol)
-
Aryl Bromide (0.3 mmol)
- (5 mol%)
-
Ligand:
(10 mol%) or XPhos (for very hindered aryl bromides) -
Base:
(2.0 equiv) -
Additive: PivOH (30 mol%) - Crucial for CMD mechanism
-
-
Solvent: 1,4-Dioxane (2.0 mL).
-
Execution: Seal tube. Heat to
for 12 hours. -
Purification: Cool, filter through Celite, concentrate, and purify via silica column (Hexane/EtOAc).
Expected Outcome: >80% Yield. Exclusive C1 regioselectivity due to C3 blockage.
References
-
Oxidative Cyclization Strategy: Wang, H., et al.[1][2] "Copper(II)-catalyzed tandem reaction between pyridine ketone and benzylamine... affording 1,3-diarylated imidazo[1,5-a]pyridines."[1][2] Journal of Organic Chemistry, 2016.[1][3]
-
Iodine-Mediated Synthesis: Li, M., et al.[1][4] "Copper/iodine cocatalyzed decarboxylative cyclization... provides 1,3-disubstituted imidazo[1,5-a]pyridines."[1][2] Organic Letters, 2014.[1]
-
Steric Sensitivity in Cyclization: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation... with electrophilically activated nitroalkanes.[5] "The reaction is quite sensitive to steric factors..."[5] Beilstein Journal of Organic Chemistry, 2020.
-
Regioselective C3 Arylation: Gevorgyan, V., et al. "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine." Journal of the American Chemical Society/PMC, 2013.
-
General Reactivity & C-H Activation: Patel, O.P.S., et al.[6] "Recent advances in radical C-H bond functionalization of imidazoheterocycles." Advanced Synthesis & Catalysis, 2020.[6]
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
troubleshooting low conversion rates in 3-Bromo-6-fluoroimidazo[1,5-a]pyridine derivatives
The following Technical Support Center guide is designed for researchers and medicinal chemists encountering low conversion rates with 3-Bromo-6-fluoroimidazo[1,5-a]pyridine derivatives.
The content is structured to address the unique electronic and coordinating properties of this fused heterocycle, moving beyond generic advice to scaffold-specific solutions.
Topic: Troubleshooting Low Conversion Rates & Synthetic Bottlenecks Applicable Scaffolds: Imidazo[1,5-a]pyridine core, specifically halogenated derivatives. Audience: Medicinal Chemists, Process Chemists, PhD Researchers.
Diagnostic Workflow: Why is Your Reaction Stalling?
Before altering conditions, identify the failure mode. The 3-bromo-6-fluoroimidazo[1,5-a]pyridine scaffold presents a "perfect storm" of challenges: the N-2 nitrogen is a potent ligand for metal catalysts (poisoning), while the 6-fluoro substituent electronically deactivates the ring toward electrophilic functionalization (synthesis) while activating it for nucleophilic side-reactions.[1]
Interactive Troubleshooting Logic
Use the workflow below to diagnose the root cause of your low conversion.
Caption: Diagnostic logic tree for identifying the root cause of low conversion in imidazo[1,5-a]pyridine cross-couplings.
Phase 1: The "Make" – Troubleshooting Core Synthesis
Issues arising during the construction of the 3-bromo-6-fluoroimidazo[1,5-a]pyridine core.
Q1: I am trying to brominate 6-fluoroimidazo[1,5-a]pyridine using NBS, but conversion is poor (<50%). Why?
The Mechanistic Bottleneck: The imidazo[1,5-a]pyridine core is electron-rich, typically allowing facile electrophilic aromatic substitution (EAS) at C-3.[1] However, the 6-fluoro substituent on the pyridine ring exerts a strong inductive withdrawing effect (-I), which deactivates the entire fused system.[1] Standard conditions (NBS in THF/DCM) often fail because the intermediate sigma-complex is destabilized by the electron-deficient pyridine ring.[1]
Corrective Protocol: Switch to a more polar, non-nucleophilic solvent that stabilizes the charged intermediate, or use an activator.
-
Recommendation: Use NBS in DMF at 0°C to RT. The polarity of DMF facilitates the reaction.
-
Alternative: If NBS/DMF fails, use Br2 in Acetic Acid with sodium acetate. The acidic medium activates the brominating agent, overcoming the deactivation from the fluorine.
Q2: My cyclization to form the core (using POCl3) yields a black tar.
The Cause: The Vilsmeier-type cyclization of N-((5-fluoropyridin-2-yl)methyl)formamide is sensitive to temperature.[1] The 6-fluoro group makes the pyridine nitrogen less nucleophilic, requiring harsher conditions to initiate ring closure, which often leads to polymerization (charring).
Optimization:
-
Milder Dehydrating Agent: Switch from POCl3 to Burgess Reagent or T3P (Propylphosphonic anhydride) . These reagents effect cyclization under milder conditions, reducing tar formation.
-
Solvent Switch: If using POCl3, use 1,2-dichloroethane (DCE) instead of toluene and strictly control temperature (do not exceed 80°C initially).
Phase 2: The "Use" – Troubleshooting Cross-Coupling (C-3)
Issues arising during Suzuki, Sonogashira, or Buchwald couplings at the 3-position.
Q3: My Suzuki coupling stalls at 20-30% conversion despite using Pd(PPh3)4.
The "Silent Killer": Catalyst Sequestration. This is the most common failure mode for this scaffold. The N-2 nitrogen (the imidazole nitrogen) is a strong sigma-donor.[1] It coordinates to the Palladium(II) center, displacing phosphine ligands and forming a stable, unreactive "Pd-substrate" complex. This removes the active catalyst from the cycle.
The Solution: Steric Crowding. You must use a ligand bulky enough to prevent the N-2 nitrogen from binding to the metal center.
-
Ligand Choice: Switch to Buchwald precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ). The biaryl backbone creates a steric wall that blocks N-coordination while permitting the oxidative addition of the C-Br bond.[1]
-
Base Selection: Use K3PO4 (anhydrous) or Cs2CO3 .[2] Avoid strong alkoxides which can degrade the electron-deficient ring.[1]
Q4: I see significant "des-bromo" product (hydrodehalogenation).
The Cause: The 6-fluoro group pulls electron density, making the C-3 position more susceptible to oxidative addition (good) but also stabilizing the Pd-Ar intermediate.[1] If transmetallation is slow (due to sterics or poor boronic acid solubility), the Pd-Ar species will scavenge a hydride (from solvent or base) and reductively eliminate the reduced product (H instead of Br).
Corrective Protocol:
-
Accelerate Transmetallation: Add water as a co-solvent (e.g., Dioxane:Water 4:1).[3] Water is critical for forming the reactive boronate species.[3][4]
-
Concentration: Run the reaction at high concentration (0.2 M - 0.5 M) to favor the bimolecular transmetallation over the unimolecular hydride scavenging.
Validated Experimental Protocols
Protocol A: Robust Suzuki Coupling for 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Designed to minimize N-coordination and maximize turnover.[1]
Reagents:
-
Substrate: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)[1]
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) [1]
Step-by-Step:
-
Charge: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, base, and catalyst.
-
Degas: Seal the vessel and evacuate/backfill with Argon (x3). Oxygen is fatal to this electron-rich ligand system.[1]
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. (Monitor via LCMS).
-
Workup: Dilute with EtOAc, wash with brine. The product is often fluorescent; use UV to track.
Protocol B: Synthesis of the Core (Cyclization)
Optimized for electron-deficient pyridine precursors.[1]
Reagents:
-
Precursor: N-((5-fluoropyridin-2-yl)methyl)formamide[1]
-
Reagent: POCl3 (1.5 equiv)
-
Solvent: DCE (0.2 M)
Step-by-Step:
-
Dissolve the formamide in dry DCE under N2.
-
Cool to 0°C. Add POCl3 dropwise.
-
Allow to warm to RT, then heat to 60°C (Do not reflux aggressively).
-
Quench: Pour carefully into ice-cold NaHCO3 solution. Caution: Exothermic.
-
Extraction: Extract with DCM. The 6-fluoro derivative is less soluble in water than the parent, improving recovery.
Mechanistic Insight: The Catalyst Poisoning Trap
Understanding the coordination chemistry is key to solving low yields. The diagram below illustrates how the N-2 nitrogen diverts the catalytic cycle.
Caption: The "Dead End" pathway (Red) shows how the imidazo-nitrogen sequesters the catalyst.[1] Bulky ligands force the reaction down the Green pathway.
Stability & Data Summary
Comparison of Reaction Conditions for C-3 Bromination
| Reagent System | Solvent | Temp | Yield (6-F Analog) | Notes |
| NBS | THF | RT | < 30% | Too slow; solvent polarity insufficient. |
| NBS | DMF | 0°C -> RT | 85-92% | Recommended. Polar aprotic solvent stabilizes transition state.[1] |
| Br2 / NaOAc | AcOH | RT | 60-70% | Good, but workup is messier.[1] |
| CuBr2 | EtOAc | Reflux | < 10% | Ineffective for this scaffold. |
References
-
Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine: Title: Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine.[1][5] Source: National Institutes of Health (PMC). URL:[Link]
-
Catalyst Design for Imidazo[1,5-a]pyridines: Title: Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes.[1][6] Source: Royal Society of Chemistry (Catalysis Science & Technology). URL:[Link]
-
Electrophilic Substitution Logic: Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Analogous System). Source: StackExchange Chemistry / Literature Consensus. URL:[Link]
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Predictive Guide to the ¹H NMR Interpretation of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Introduction: Navigating Structural Complexity in Modern Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds explored for their therapeutic potential.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The strategic introduction of substituents, such as halogens, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.
This guide focuses on a specific, synthetically relevant analog: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine . The presence of two distinct halogen atoms—bromine on the five-membered imidazole ring and fluorine on the six-membered pyridine ring—introduces significant electronic and steric complexity. Consequently, interpreting its ¹H Nuclear Magnetic Resonance (NMR) spectrum is a non-trivial task that requires a deep understanding of substituent effects and spin-spin coupling phenomena.
Part 1: Structural and Electronic Framework
To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and the electronic influence of its substituents. The numbering convention for the imidazo[1,5-a]pyridine ring system is critical for unambiguous assignment.
The key protons on the aromatic scaffold are H1, H5, H7, and H8. The substituents, bromine at C3 and fluorine at C6, exert powerful, position-dependent electronic effects.
-
Fluorine (at C6): As the most electronegative element, fluorine withdraws electron density strongly through the sigma bond framework (inductive effect, -I). This effect is most pronounced on the ortho proton (H5) and diminishes with distance.
-
Bromine (at C3): Bromine also withdraws electron density via induction (-I effect), which will influence the chemical environment of the adjacent H1 proton.
These electron-withdrawing effects lead to a general "deshielding" of the nearby protons, causing their resonance signals to appear at a higher chemical shift (further downfield) compared to the unsubstituted parent compound.[3]
Caption: Molecular structure and numbering of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine.
Part 2: Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The predictive assignment of the ¹H NMR spectrum relies on integrating three core concepts: chemical shift (δ), signal multiplicity (splitting pattern), and the magnitude of the coupling constants (J). A key feature of this spectrum will be the presence of both proton-proton (H-H) and proton-fluorine (H-F) couplings. Fluorine (¹⁹F) has a nuclear spin of I=½, just like a proton, and therefore splits the signals of nearby protons.
The following table summarizes the predicted ¹H NMR data, assuming acquisition in a standard non-polar solvent like CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H5 | 8.2 – 8.4 | dd | ³JH5-F6 ≈ 8-10 Hz (ortho H-F)⁴JH5-H7 ≈ 2-3 Hz (meta H-H) | Located ortho to the highly electronegative fluorine, H5 is the most deshielded proton on the pyridine ring. It is split into a doublet by the ortho fluorine and further split into a doublet by the meta proton H7. |
| H1 | 7.9 – 8.1 | s | - | As a proton on the electron-deficient imidazole ring and adjacent to the C-Br bond, H1 is expected to be significantly downfield. It lacks adjacent protons, so it should appear as a singlet. Any long-range coupling to F6 would be minimal (⁵JH1-F6 < 1 Hz) and likely not resolved. |
| H8 | 7.6 – 7.8 | dd | ³JH8-H7 ≈ 9 Hz (ortho H-H)⁴JH8-F6 ≈ 5-6 Hz (meta H-F) | H8 is ortho to the bridgehead nitrogen and meta to the fluorine. It will be split into a doublet by its ortho neighbor H7 and further split into a doublet by the meta fluorine. |
| H7 | 7.0 – 7.2 | ddd | ³JH7-H8 ≈ 9 Hz (ortho H-H)³JH7-C5-H5(meta) ≈ 2-3 Hz (meta H-H) ⁵JH7-F6 ≈ 2-3 Hz (para H-F) | H7 is coupled to three other nuclei: ortho to H8, meta to H5, and para to F6. This will result in a complex doublet of doublet of doublets pattern. It is expected to be the most upfield proton due to being meta to the electron-withdrawing fluorine. |
Note: The predicted chemical shifts are estimations based on data for the parent imidazo[1,5-a]pyridine and known substituent effects. Actual values may vary based on solvent and experimental conditions.
Part 3: A Self-Validating Experimental Workflow
A predictive assignment, however well-reasoned, requires empirical validation. A multi-step, systematic approach using modern NMR techniques ensures trustworthiness and provides an unambiguous structural proof.
Caption: Workflow for the unambiguous NMR assignment of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine.
Protocol 1: High-Resolution 1D ¹H NMR
This initial experiment provides the primary data for analysis.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: Comparative Analysis via ¹H{¹⁹F} Decoupling
This experiment is the most direct way to confirm H-F coupling. By irradiating the ¹⁹F nucleus, all couplings between ¹H and ¹⁹F are removed, simplifying the ¹H spectrum.
-
Spectrometer Setup: Configure the spectrometer for heteronuclear decoupling, setting the decoupler channel to the resonance frequency of ¹⁹F.
-
Acquisition: Run a standard ¹H NMR experiment while the ¹⁹F decoupler is active.
-
Expected Outcome & Comparison:
-
The H5 signal will collapse from a doublet of doublets to a simple doublet (split only by H7).
-
The H8 signal will collapse from a doublet of doublets to a simple doublet (split only by H7).
-
The H7 signal will simplify from a complex multiplet to a doublet of doublets (split by H8 and H5).
-
This comparison provides definitive proof of which protons are coupled to the fluorine atom and reveals the underlying H-H coupling network.
-
Protocol 3: 2D Correlation Spectroscopy (COSY)
A ¹H-¹H COSY experiment identifies protons that are coupled to each other.
-
Acquisition: Use a standard COSY pulse sequence (e.g., 'cosygpqf').
-
Interpretation: The spectrum displays the 1D ¹H spectrum on both axes. Off-diagonal cross-peaks appear between the signals of protons that are spin-coupled.
-
Expected Correlations:
-
A strong cross-peak will connect H7 and H8 , confirming their ortho relationship.
-
A weaker cross-peak will connect H7 and H5 , confirming their meta relationship.
-
H1 will show no cross-peaks, confirming its isolated nature.
-
This experiment validates the connectivity of the pyridine ring protons independently of any H-F coupling effects.
Conclusion and Forward Outlook
The ¹H NMR spectrum of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine presents a fascinating case study in structural elucidation. Through a systematic, first-principles approach, we have predicted a spectrum characterized by significant downfield shifts and complex splitting patterns arising from both H-H and H-F couplings. The most deshielded signals are predicted to be H5 (ortho to fluorine) and H1 (on the imidazole ring), while the most complex signal is anticipated for H7, which is coupled to three different nuclei.
While this guide provides a robust predictive framework, it is the synergy of 1D and 2D NMR techniques, particularly ¹H{¹⁹F} decoupling and COSY experiments, that offers a self-validating system for achieving complete and trustworthy peak assignment. This multi-faceted approach is indispensable for researchers working at the frontier of chemical synthesis and drug development, where structural integrity is paramount.
References
-
Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Amazon AWS. Retrieved from [Link]
-
Doddrell, D. M., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
(n.d.). Supplementary Materials. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
(2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved from [Link]
-
(2026, February 14). New substituted imidazo[1,5-a]pyridines and 1,3 substituted imidazo[5,1-a]isoquinoline dyes. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]
-
(2025, August 6). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate. Retrieved from [Link]
-
Cui, R., et al. (n.d.). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. PMC. Retrieved from [Link]
-
(2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine. As a halogenated, nitrogen-containing heterocyclic compound, this analyte presents specific challenges that demand a systematic and scientifically-driven approach. We will move beyond a simple protocol, exploring the causal relationships between analytical choices and chromatographic outcomes to build a method that is not only effective but also self-validating and reliable.
The Analytical Challenge: Understanding the Analyte
3-Bromo-6-fluoroimidazo[1,5-a]pyridine is a complex small molecule with distinct physicochemical properties that dictate our analytical strategy:
-
Basic Nature: The imidazo[1,5-a]pyridine core contains a basic nitrogen atom, making its retention highly sensitive to the pH of the mobile phase. Uncontrolled pH can lead to poor peak shape and inconsistent retention times.[1][2]
-
Halogenation: The presence of bromine and fluorine substituents increases the molecule's hydrophobicity but can also lead to secondary interactions with the stationary phase, potentially causing peak tailing.[2]
-
Aromaticity: The fused aromatic ring system provides a strong chromophore, making UV detection a suitable choice for quantification.
The primary goal of a purity method is to separate the main active pharmaceutical ingredient (API) peak from all potential impurities, including process-related impurities, starting materials, and degradation products. Therefore, achieving adequate selectivity and resolution is paramount.[3]
Strategic Method Development: A Comparative Decision Pathway
A successful HPLC method is built on a series of logical, evidence-based decisions.[4] We will compare key parameters to illustrate how the optimal conditions are systematically achieved.
The Heart of the Separation: Column Selection
The column is the most critical component in an HPLC system.[5] For an analyte like 3-Bromo-6-fluoroimidazo[1,5-a]pyridine, a reversed-phase (RP) approach is the most versatile and widely used.[6][7] The key is selecting a stationary phase that minimizes undesirable secondary interactions while providing sufficient hydrophobic retention.
Comparative Analysis of Stationary Phases
| Column Type | Rationale & Expected Performance | Potential Drawbacks |
|---|---|---|
| Standard C18 (End-capped) | Baseline Choice: Provides strong hydrophobic retention, which is a good starting point for this moderately nonpolar analyte. Modern, high-purity silica with effective end-capping reduces free silanol groups, mitigating some peak tailing.[2] | Risk of Tailing: Residual silanols can still interact with the basic nitrogen, leading to asymmetric peaks. May show poor retention in highly aqueous mobile phases.[2][8] |
| Polar-Embedded C18 | Improved Peak Shape: Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This shields the basic analyte from interacting with residual silanols, significantly improving peak symmetry. Also provides alternative selectivity and is more stable in highly aqueous mobile phases.[8] | Can sometimes exhibit lower hydrophobic retention compared to a standard C18, requiring adjustment of the mobile phase strength. |
| Phenyl-Hexyl | Alternative Selectivity: Offers π-π interactions with the aromatic rings of the analyte. This provides a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase, which can be highly effective for resolving closely related impurities. | May provide insufficient retention if the primary retention mechanism for key impurities is hydrophobic. |
Decision: A Polar-Embedded C18 column is the superior initial choice. It directly addresses the primary analytical challenge—the basic nature of the imidazopyridine core—by minimizing silanol interactions, thus promising better peak shape from the outset.
Driving the Separation: Mobile Phase Optimization
The mobile phase composition dictates analyte retention time, selectivity, and ionization state.[9]
A. Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[10]
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile (ACN) | Lower viscosity results in lower backpressure and better efficiency.[10] Lower UV cutoff is advantageous for detection at low wavelengths. Often provides sharper peaks. | Generally more expensive than methanol. |
| Methanol (MeOH) | Can offer different selectivity compared to ACN, which can be useful for resolving difficult peak pairs. Lower cost. | Higher viscosity leads to higher backpressure. Higher UV cutoff. |
Decision: Acetonitrile is the preferred organic modifier due to its superior efficiency and lower UV absorbance, providing a cleaner baseline and better overall performance.[10]
B. Aqueous Phase & pH Control: The Critical Factor
For a basic compound, controlling the mobile phase pH is non-negotiable.[11] The goal is to ensure a consistent ionization state for the analyte, which leads to stable retention and symmetrical peaks.
| pH Strategy | Rationale & Expected Performance |
| Low pH (e.g., pH 2.5-3.5) | Recommended Approach: At a pH well below the pKa of the basic nitrogen, the analyte will be fully protonated (positively charged). This consistent charge state prevents retention time drift. The acidic conditions also suppress the ionization of acidic silanol groups on the column, further reducing peak tailing.[1] A buffer like 0.1% Formic Acid or a 20mM potassium phosphate buffer is ideal. |
| Neutral pH (e.g., pH 6.0-7.5) | High Risk: This pH range is often close to the pKa of basic analytes and silanol groups. Small fluctuations in pH can cause dramatic shifts in retention and lead to severe peak tailing or splitting. This range should be avoided.[11] |
Decision: An acidic mobile phase using 0.1% Formic Acid in water is the optimal choice. It is simple to prepare, volatile (making it compatible with mass spectrometry if needed), and effectively controls the ionization of both the analyte and the stationary phase.[6]
The logical progression of our method development strategy is visualized below.
Caption: Decision pathway for HPLC method development.
Experimental Protocol: The Optimized Method
Based on the comparative analysis, the following protocol represents a robust starting point for the purity analysis of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine. This method is designed to be validated according to ICH Q2(R1) guidelines.[12][13]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh ~10 mg of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the diluent.
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures consistent protonation of the basic analyte for stable retention and good peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good elution strength and high efficiency.[10] Formic acid is included to maintain consistent pH across the gradient. |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 20.0 | 80 | |
| 22.0 | 80 | |
| 22.1 | 20 | |
| 27.0 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[14] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 275 nm (or λmax) | The aromatic structure suggests strong UV absorbance. The optimal wavelength should be confirmed by examining the UV spectrum from the PDA detector. |
The overall workflow from initial setup to a validated method is a systematic process.
Caption: HPLC method development and validation workflow.
Method Validation: Establishing Trustworthiness
To ensure the method is suitable for its intended purpose, a validation study must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[15] This process provides documented evidence that the method is reliable.
Summary of Key Validation Parameters
| Parameter | Purpose & Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Criteria: The main peak should be free from interference from placebo, impurities, and degradation products. Peak purity analysis using a PDA detector should pass.[15] |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 50% to 150% of the target concentration). Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. Performed by spiking the sample with known amounts of analyte at different levels. Criteria: Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: The precision under the same operating conditions over a short interval. Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%. Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. Criteria: %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Criteria: Signal-to-noise ratio (S/N) should be approximately 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±5% organic in mobile phase). Criteria: System suitability parameters (resolution, tailing factor) should remain within acceptable limits. |
This systematic validation process, grounded in international regulatory standards, ensures the trustworthiness and scientific integrity of the developed analytical method.
Conclusion
Developing a purity method for a challenging molecule like 3-Bromo-6-fluoroimidazo[1,5-a]pyridine requires more than a template approach. By systematically comparing column chemistries and mobile phase conditions based on the analyte's specific properties, we have established a robust, scientifically-sound HPLC method. The selection of a polar-embedded C18 column coupled with a low-pH, acetonitrile-based mobile phase directly addresses the key challenges of analyzing a basic, halogenated heterocyclic compound. The outlined protocol, when subjected to rigorous validation as per ICH guidelines, will yield a reliable and accurate method suitable for quality control and stability testing in a regulated pharmaceutical environment.
References
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
- U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography.
- Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Agilent. (n.d.). Improve productivity and save cost leveraging revisions to USP 621.
- Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Pharmacopeia. (2022). <621> Chromatography.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- Veeprho. (2024). HPLC Columns and Their Role in Compound Separation.
- HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
- LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture?.
- Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps.
- SciSpace. (n.d.). A review on method development by hplc.
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- 15. database.ich.org [database.ich.org]
Advanced Impurity Profiling of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine: A Comparative Methodological Guide
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for novel kinase inhibitors, aromatase inhibitors, and chemotherapeutic agents. However, the synthesis of halogenated derivatives, specifically 3-Bromo-6-fluoroimidazo[1,5-a]pyridine , presents unique analytical challenges. Common synthetic routes—such as the oxidative cyclization of 2-(aminomethyl)pyridines or electrophilic bromination—often yield complex mixtures containing des-bromo precursors, regioisomers (1-bromo vs. 3-bromo), and over-brominated byproducts.
This guide compares the industry-standard HPLC-UV approach against an optimized UHPLC-Q-TOF-MS workflow. We demonstrate that while UV detection is sufficient for purity estimation, it fails to identify isobaric regioisomers and trace degradation products critical for IND-enabling studies. The "Product" in this guide is the High-Resolution Mass Spectrometry (HRMS) Protocol , which offers superior specificity and structural elucidation capabilities.
Part 1: The Analytical Challenge
The structural integrity of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine relies on the precise placement of the bromine atom at the C-3 position and fluorine at C-6.
Core Impurity Classes[1]
-
Regioisomers (Isobaric): Electrophilic bromination can occur at C-1 or C-3. The 1-Bromo-6-fluoro isomer has the exact same mass (
214.96/216.96) and similar UV absorption as the target, making MS-based chromatographic resolution essential. -
Homologs & De-halogenated Species: Incomplete bromination leads to 6-Fluoroimidazo[1,5-a]pyridine (Des-bromo), while over-reaction yields 1,3-Dibromo species.
-
Synthetic Precursors: Residual 2-(aminomethyl)-5-fluoropyridine or related amides.
Part 2: Comparative Analysis (Method A vs. Method B)
The following table contrasts the performance of the standard Quality Control method (HPLC-UV) with the proposed Characterization method (UHPLC-Q-TOF-MS).
| Feature | Method A: Standard HPLC-UV | Method B: Optimized UHPLC-Q-TOF-MS |
| Primary Detector | Diode Array (DAD) @ 254 nm | ESI+ Quadrupole Time-of-Flight |
| Regioisomer ID | Fail: Co-elution likely; cannot distinguish 1-Br vs 3-Br without standards. | Pass: Distinguishes via retention time (phenyl-hexyl column) & fragmentation pattern. |
| Sensitivity (LOQ) | ~0.05 - 0.1% (Standard) | < 0.005% (Trace Analysis) |
| Structural Data | None (Retention time matching only). | Exact Mass (<2 ppm), Isotope Pattern (Br), MS/MS fragments. |
| Throughput | 25-30 min run time (Isocratic/Gradient). | 8-12 min run time (UPLC Gradient). |
| Application | Routine Batch Release. | Impurity Profiling, Genotoxicity Risk Assessment, Process Optimization. |
Verdict: Method B is required during process development and impurity isolation, whereas Method A is suitable only after the impurity profile has been fully characterized and markers are established.
Part 3: Experimental Protocol (The "Product")
This protocol is a self-validating system designed to separate the critical regioisomer pair and identify unknown degradants.
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (v/v).
-
Concentration: 0.5 mg/mL (for impurity ID) or 0.01 mg/mL (for sensitivity check).
-
Filtration: 0.2 µm PTFE syringe filter (discard first 1 mL to prevent extractable interference).
Chromatographic Conditions (UHPLC)
We recommend a Phenyl-Hexyl stationary phase over standard C18. The
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Optimized to prevent in-source de-bromination).
-
Gas Temp: 325°C.
-
Mass Range:
50 – 1000. -
Reference Mass: Purine (
121.0509) and HP-0921 ( 922.0098) for real-time lock mass correction.
Part 4: Impurity Identification Library
The following impurities are predicted based on the synthesis of imidazo[1,5-a]pyridines via the condensation of 2-(aminomethyl)pyridines [1, 2].
Target: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
-
Formula:
-
Monoisotopic Mass: 213.9542
-
Observed
[M+H]: 214.9615 / 216.9595 (1:1 doublet for ). -
Retention Time: ~5.2 min.
Impurity A: 6-Fluoroimidazo[1,5-a]pyridine (Des-bromo)
-
Origin: Incomplete bromination or photo-degradation.
-
Observed
: 137.0510 ( ). -
Key Feature: No bromine isotope pattern. Elutes earlier than target (more polar).
Impurity B: 1-Bromo-6-fluoroimidazo[1,5-a]pyridine (Regioisomer)
-
Origin: Lack of regioselectivity during bromination step.
-
Observed
: 214.9615 / 216.9595 (Isobaric to target). -
Key Feature: Elutes later or earlier depending on column (typically distinct on Phenyl-Hexyl). MS/MS fragmentation may show different ratios of [M-Br] loss due to stability differences at C-1 vs C-3.
Impurity C: 1,3-Dibromo-6-fluoroimidazo[1,5-a]pyridine
-
Origin: Over-bromination (excess NBS/Br2).
-
Observed
: 292.8720 / 294.8700 / 296.8680. -
Key Feature: Distinct 1:2:1 isotope pattern (
). Elutes later (more lipophilic).
Impurity D: 2-(Aminomethyl)-5-fluoropyridine
-
Origin: Unreacted starting material.
-
Observed
: 127.0666 ( ). -
Key Feature: Early eluting, highly polar.
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for identifying impurities using the proposed LC-MS methodology.
Figure 1: Decision tree for the LC-MS identification of halogenated impurities in imidazo[1,5-a]pyridine synthesis.
References
-
Li, M., et al. (2014).[1] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters, 16(23), 6232–6235.
-
Wang, H., et al. (2015).[1] "Copper-Catalyzed Oxidative Amination of sp3 C–H Bonds under Air: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 80(4), 1856–1865.
-
He, P., et al. (2023).[2] "Base-Promoted Regioselective Bromination of Imidazo[1,2-a]pyridines with CBr4 as Bromine Source." Letters in Organic Chemistry, 20(1), 72-76.[2] (Note: Describes analogous bromination regioselectivity issues in the [1,2-a] isomer, relevant for mechanistic comparison).
-
Agilent Technologies. (2011). "Impurity Identification and Profiling of Pharmaceutical Products using Q-TOF LC/MS." Application Note 5990-7873EN.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
[1][2][3]
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, the waste generator must characterize the material to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.[1]
| Parameter | Technical Specification |
| Chemical Name | 3-Bromo-6-fluoroimidazo[1,5-a]pyridine |
| CAS Number | 1186405-11-7 |
| Molecular Formula | C₇H₄BrFN₂ |
| Physical State | Solid (typically pale yellow to brown) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal/Inhalation) |
| Waste Stream | Halogenated Organic Solid (or Solvent if dissolved) |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids |
Risk Assessment & Causality
The presence of both bromine and fluorine atoms on the imidazopyridine core necessitates specific disposal routes.
-
Halogen Content: Standard incineration is insufficient. This compound requires high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation of acid gases (HBr, HF) and potential dioxin precursors [1].
-
Nitrogen Heterocycle: The imidazo[1,5-a]pyridine core is nitrogen-rich.[2][1] Improper disposal (e.g., mixing with oxidizers like nitric acid) can lead to the formation of unstable N-oxides or exothermic decomposition [2].[1]
Pre-Disposal: Segregation & Accumulation
Effective disposal begins at the bench. Segregation prevents dangerous cross-reactivity and ensures the waste stream is accepted by treatment facilities.
Segregation Protocol
-
Halogenated vs. Non-Halogenated: This compound MUST be segregated into the Halogenated Waste stream.[3] Even trace amounts of halogenated material can contaminate large volumes of non-halogenated solvents, significantly increasing disposal costs and complexity [3].[1]
-
Solid vs. Liquid:
-
Incompatibility Check: Never co-mingle with strong oxidizers (e.g., Peroxides, Nitric Acid) or reactive metals (e.g., Sodium, Lithium).[1]
Container Specifications
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 3-Bromo-6-fluoroimidazo[1,5-a]pyridine from the benchtop to the final waste facility.
Caption: Decision matrix for segregating and processing 3-Bromo-6-fluoroimidazo[1,5-a]pyridine waste streams.
Step-by-Step Disposal Protocol
Step 1: Labeling (Critical)
Before adding any waste, the container must be labeled.[1][4][5]
-
Required Text: "Hazardous Waste"
-
Chemical Name: Write out the full name: "3-Bromo-6-fluoroimidazo[1,5-a]pyridine". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
Step 2: Transfer & Accumulation[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][6] If generating dust, use a fume hood or N95 respirator.[1]
-
Transfer: Use a chemically resistant funnel to transfer solid or liquid waste to the container.
-
Closure: Close the container tightly immediately after adding waste. Do not leave open funnels in waste bottles.
-
Secondary Containment: Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
Step 3: Final Handoff
Once the container is 90% full or the accumulation time limit (typically 90 days for satellite areas) is reached:
-
Seal the container permanently.
-
Complete the waste manifest/tag required by your institution's EHS (Environmental Health & Safety) department.
-
Request a pickup.[7]
Emergency Procedures: Spills & Exposure
Spill Response Logic
In the event of a spill, immediate action reduces exposure risks.[1][8]
Caption: Immediate response workflow for accidental release of halogenated solids.
Specific Spill Actions
-
Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels or oil-impregnated sweeping compound to suppress dust, then scoop into a waste container.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[8][9][10][11]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present.[8][9][10][11] Seek medical attention.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Waste.[1] Available at: [Link]
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Personal protective equipment for handling 3-Bromo-6-fluoroimidazo[1,5-a]pyridine
Executive Summary & Chemical Profile
This guide provides an operational safety framework for handling 3-Bromo-6-fluoroimidazo[1,5-a]pyridine .[1] While often used as a scaffold in drug discovery for its bioisosteric properties, this halogenated fused heterocycle presents specific exposure risks—primarily mucosal irritation and potential sensitization—that require strict adherence to barrier protection.
Note on Isomer Specificity: This guide addresses the [1,5-a] isomer. While safety data is often conflated with the more common [1,2-a] isomer (CAS 1186405-11-7), the structural similarity allows for "read-across" toxicology.[1] We treat this compound with the Precautionary Principle , assuming a hazard profile consistent with halogenated imidazopyridines until specific tox-data proves otherwise.[1]
Physicochemical & Hazard Data
| Property | Specification / Status |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant) |
| Hidden Hazard | Sensitizer Potential: Halogenated N-heterocycles can act as haptens, leading to allergic dermatitis over time.[1] |
| Reactivity | Stable under ambient conditions; incompatible with strong oxidizing agents. |
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of halogenated heterocycles facilitates skin absorption. Standard "splash protection" is insufficient for prolonged handling.
Tiered PPE Selection
| Equipment | Specification | Operational Logic |
| Hand Protection | Double Nitrile (0.11mm min) | Outer Glove: Sacrificial layer.[1] Inner Glove: Barrier against permeation. Change frequency: Every 2 hours or immediately upon contamination. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses allow dust entry from the side. Goggles seal the orbital area against fine particulate and vapors. |
| Respiratory | N95 / P2 (Minimum) | Solid Handling: N95 prevents inhalation of irritating dusts. Solution Handling: If heating/refluxing outside a hood, use a Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1] |
| Body Defense | Lab Coat + Tyvek Sleeves | Standard cotton coats absorb chemicals. Tyvek sleeves protect the wrist gap between glove and coat. |
Operational Protocols
A. Weighing & Transfer (The High-Risk Zone)
The highest risk of exposure occurs during the transfer of dry powder due to static lift and aerosolization.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an anti-static gun or bar if the powder is "fly-away."[1]
-
Technique:
-
Place a tared vial inside a secondary container (e.g., a beaker) before adding the solid.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Wipe Down: Immediately wipe the exterior of the vial with a damp Kimwipe (solvent-soaked) before removing it from the hood.[1]
-
B. Reaction Setup & Monitoring
-
Solvent Choice: When dissolving, avoid low-boiling chlorinated solvents (DCM) if possible, as they carry the solute through gloves faster. Use EtOAc or MeCN if chemistry permits.
-
Temperature Control: Ensure reflux condensers are properly seated and clamped. Halogenated vapors at high temperatures are severe respiratory irritants.
C. Spill Management Workflow
Do not treat this as a generic "sweep up."
Small Spill (< 5g):
-
Isolate: Alert nearby personnel.
-
Wet Method: Cover the powder with a paper towel soaked in an inert solvent (e.g., isopropyl alcohol) or water. This prevents dust generation.[2]
-
Scoop: Scoop the wet material into a wide-mouth jar.
-
Clean: Wash the surface with soap and water (alkaline detergent is best to neutralize acidic hydrolysis byproducts).
Decision Logic: Exposure Response
The following diagram outlines the immediate decision-making process for accidental exposure.
Figure 1: Immediate Response Protocol for 3-Bromo-6-fluoroimidazo[1,5-a]pyridine Exposure.
Waste Disposal & Deactivation
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
Segregation Strategy
Do not mix with general organic waste if possible, to lower incineration costs and prevent unexpected reactivity.
| Waste Stream | Container Labeling | Disposal Method |
| Solid Waste | "Hazardous Waste: Halogenated Solid (Imidazopyridine deriv.)"[1] | High-Temperature Incineration (Rotary Kiln) |
| Liquid Mother Liquor | "Halogenated Organic Solvents" | Incineration (must be capable of scrubbing HBr/HF) |
| Contaminated Sharps | "Sharps - Chemically Contaminated" | Incineration |
Deactivation (Laboratory Scale)
For trace residues on glassware, a rinse with a dilute 5% Sodium Bicarbonate (NaHCO₃) solution is recommended before the final acetone/water wash. This neutralizes any hydrobromic or hydrofluoric acid generated by hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
